Molecular Architecture and Synthetic Profiling of 2,6-Dimethylphenyl 5-bromo-2-furoate: A Sterically Hindered Halogenated Building Block
Executive Summary In the landscape of modern drug development and complex organic synthesis, the strategic use of sterically hindered building blocks is paramount for controlling chemoselectivity. 2,6-Dimethylphenyl 5-br...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug development and complex organic synthesis, the strategic use of sterically hindered building blocks is paramount for controlling chemoselectivity. 2,6-Dimethylphenyl 5-bromo-2-furoate (CAS: 587842-31-7) represents a highly specialized intermediate that elegantly bridges two distinct reactive domains[1]. By coupling the electron-rich, cross-coupling-ready 5-bromofuran core with a sterically demanding 2,6-dimethylphenyl ester, chemists can execute aggressive downstream transformations—such as palladium-catalyzed Suzuki-Miyaura couplings—without compromising the integrity of the ester linkage.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and self-validating protocols designed for high-yield laboratory execution.
Physicochemical & Structural Profiling
The molecular architecture of 2,6-dimethylphenyl 5-bromo-2-furoate is defined by its bipartite structure. The furan ring, substituted at the C5 position with a bromine atom, acts as an excellent electrophile for transition-metal-catalyzed cross-coupling[2]. Conversely, the ester linkage is flanked by the ortho-methyl groups of the 2,6-dimethylphenyl moiety. This steric bulk creates a kinetic shield around the carbonyl carbon, drastically reducing its susceptibility to nucleophilic attack (e.g., premature hydrolysis under basic conditions).
Synthesizing esters from sterically hindered phenols like 2,6-dimethylphenol requires overcoming significant kinetic barriers. Standard Fischer esterification (acid-catalyzed) is practically ineffective here due to the steric repulsion preventing the alcohol from attacking the protonated carbonyl.
Instead, two primary pathways are viable:
Acid Chloride Method : Conversion of the acid to (CAS: 26726-16-9) using thionyl chloride, followed by base-mediated coupling[5].
Steglich Esterification (Preferred) : A milder, highly efficient protocol utilizing N,N′-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)[6][7].
The Causality of DMAP in Steglich Esterification
In the , DCC activates the carboxylic acid to form an O-acylisourea intermediate[7]. However, because 2,6-dimethylphenol is bulky, its nucleophilic attack on this intermediate is exceptionally slow. Without intervention, the O-acylisourea undergoes a slow but irreversible intramolecular rearrangement to form an inactive N-acylurea (a "dead-end" byproduct)[7].
Causality : DMAP is introduced as a highly nucleophilic, sterically unhindered acyl-transfer catalyst. It rapidly attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate[6]. This intermediate is reactive enough to be successfully attacked by the hindered 2,6-dimethylphenol, thereby forming the desired ester and regenerating the DMAP catalyst[7].
Mechanistic pathway of the Steglich esterification highlighting DMAP-mediated acyl transfer.
Table 2: Reaction Optimization Parameters
Parameter
Condition A (Fischer)
Condition B (Acid Chloride)
Condition C (Steglich, No DMAP)
Condition D (Steglich + DMAP)
Reagents
H₂SO₄, Reflux
SOCl₂, TEA, DCM
DCC, DCM, 25 °C
DCC, DMAP, DCM, 0 °C to RT
Steric Tolerance
Poor
Moderate
Poor
Excellent
Major Byproduct
Unreacted Phenol
Furoic Anhydride
N-Acylurea
Dicyclohexylurea (DHU)
Relative Yield
< 5%
60-70%
< 20%
> 85%
Experimental Protocol: Self-Validating Workflow
The following protocol for the Steglich esterification is designed as a self-validating system. Visual cues (precipitate formation) and specific workup steps ensure the isolation of high-purity product.
Objective: Synthesis of 2,6-Dimethylphenyl 5-bromo-2-furoate.
Initiation & Activation: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve 5-bromo-2-furoic acid (1.0 equiv, 10 mmol) and 2,6-dimethylphenol (1.1 equiv, 11 mmol) in anhydrous dichloromethane (DCM, 50 mL).
Catalyst Addition: Add DMAP (0.1 equiv, 1 mmol). Validation Logic: Adding DMAP prior to DCC ensures the catalyst is immediately available to trap the O-acylisourea, suppressing the dead-end rearrangement pathway.
Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Validation Logic: Lower temperatures kinetically favor the desired intermolecular acyl transfer over the irreversible rearrangement.
Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Validation Logic: The formation of a dense white precipitate (Dicyclohexylurea, DHU) serves as an immediate visual confirmation of carbodiimide activation.
Termination & Filtration: Filter the resulting white suspension through a Celite pad to remove the insoluble DHU byproduct. Wash the filter cake with cold DCM (20 mL).
Workup: Wash the organic filtrate sequentially with 1M HCl (2 × 30 mL, to protonate and extract DMAP), saturated aqueous NaHCO₃ (2 × 30 mL, to remove unreacted 5-bromo-2-furoic acid), and brine (30 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure ester.
Downstream Reactivity & Applications
The primary utility of 2,6-dimethylphenyl 5-bromo-2-furoate lies in its chemoselectivity. In pharmaceutical research, furan derivatives are highly sought after[2]. When subjecting this compound to a Suzuki-Miyaura cross-coupling to functionalize the C5 position, the reaction requires a palladium catalyst, a boronic acid, and an aqueous base (e.g., K₂CO₃ or NaOH).
Standard ester linkages would rapidly hydrolyze under these basic conditions at elevated temperatures. However, the steric shielding provided by the 2,6-dimethylphenyl group effectively blocks hydroxide ions from attacking the ester carbonyl, allowing the cross-coupling to proceed with high fidelity.
Chemoselective downstream reactivity logic for 2,6-Dimethylphenyl 5-bromo-2-furoate.
References
CAS DataBase: 2,6-dimethylphenyl 5-bromo-2-furoate | Source: ChemicalBook |
An In-Depth Technical Guide to the NMR Spectrum Analysis of 2,6-Dimethylphenyl 5-bromo-2-furoate
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2,6-Dimethylphen...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2,6-Dimethylphenyl 5-bromo-2-furoate, a molecule of interest in synthetic chemistry and potential drug discovery pipelines. By dissecting its ¹H and ¹³C NMR data, we offer a detailed roadmap for the structural elucidation and characterization of this and analogous compounds. This document is designed to bridge theoretical knowledge with practical application, providing field-proven insights into experimental design and data interpretation.
Introduction: The Structural Significance of 2,6-Dimethylphenyl 5-bromo-2-furoate
2,6-Dimethylphenyl 5-bromo-2-furoate is an aromatic ester containing two key structural motifs: a substituted furan ring and a dimethylated phenyl group. The furan ring is a common heterocycle in medicinal chemistry, while the 2,6-dimethylphenyl (or xylenyl) group can impart specific steric and electronic properties to a molecule, influencing its conformation and biological activity. Accurate structural confirmation is the bedrock of any chemical research, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular architecture in solution.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons of both the furan and phenyl rings, as well as the methyl protons of the dimethylphenyl group. The chemical shifts are influenced by the electronic environment of each proton, including the effects of electronegative atoms (oxygen, bromine) and the aromatic ring currents.
Table 1: Predicted ¹H NMR Data for 2,6-Dimethylphenyl 5-bromo-2-furoate (in CDCl₃)
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
H3 (Furan)
~7.25
Doublet
1H
J₃,₄ ≈ 3.6 Hz
H4 (Furan)
~6.50
Doublet
1H
J₄,₃ ≈ 3.6 Hz
H3'/H5' (Phenyl)
~7.10
Doublet
2H
J₃',₄' = J₅',₄' ≈ 7.6 Hz
H4' (Phenyl)
~7.20
Triplet
1H
J₄',₃' = J₄',₅' ≈ 7.6 Hz
-CH₃ (Phenyl)
~2.15
Singlet
6H
N/A
Interpretation of the Predicted ¹H NMR Spectrum
Furan Protons (H3 and H4): The two protons on the furan ring are expected to appear as doublets due to coupling with each other. The proton at the 3-position (H3) is adjacent to the electron-withdrawing ester group and is therefore predicted to be deshielded, appearing at a higher chemical shift (~7.25 ppm) compared to the proton at the 4-position (H4) (~6.50 ppm). The coupling constant between these two protons (J₃,₄) is typically around 3.6 Hz, which is characteristic for protons on a furan ring.[1][2]
Phenyl Protons (H3'/H5' and H4'): The 2,6-dimethylphenyl group will exhibit a symmetrical pattern in the aromatic region. The two meta-protons (H3' and H5') are chemically equivalent and are expected to appear as a doublet due to coupling with the para-proton (H4'). The H4' proton will appear as a triplet due to coupling with the two equivalent H3' and H5' protons. The ortho positions are substituted with methyl groups, so there are no ortho-protons to consider. The chemical shifts for these aromatic protons are expected in the range of 7.10-7.20 ppm.[3][4]
Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups on the phenyl ring are predicted to appear as a sharp singlet at approximately 2.15 ppm.[1][5] The absence of adjacent protons results in no splitting of this signal.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly dependent on the hybridization and electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for 2,6-Dimethylphenyl 5-bromo-2-furoate (in CDCl₃)
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C=O (Ester)
~158
C2 (Furan)
~145
C5 (Furan)
~125
C3 (Furan)
~120
C4 (Furan)
~115
C1' (Phenyl)
~148
C2'/C6' (Phenyl)
~130
C4' (Phenyl)
~129
C3'/C5' (Phenyl)
~128
-CH₃ (Phenyl)
~16
Interpretation of the Predicted ¹³C NMR Spectrum
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at a downfield chemical shift of around 158 ppm.[6]
Furan Carbons: The carbon atoms of the furan ring will have distinct chemical shifts. C2, being attached to the electron-withdrawing ester group, will be the most deshielded at approximately 145 ppm. C5, bonded to the bromine atom, is also significantly deshielded and is predicted to appear around 125 ppm. The C3 and C4 carbons will resonate at higher fields, around 120 ppm and 115 ppm, respectively.
Phenyl Carbons: The ipso-carbon (C1') attached to the ester oxygen will be deshielded and is predicted to appear around 148 ppm. The carbons bearing the methyl groups (C2' and C6') are expected at approximately 130 ppm. The para-carbon (C4') and the meta-carbons (C3' and C5') will have similar chemical shifts around 129 ppm and 128 ppm, respectively.[7][8]
Methyl Carbons (-CH₃): The carbon atoms of the two equivalent methyl groups are expected to appear at a high field, around 16 ppm.[9]
Advanced NMR Techniques for Structural Confirmation
To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments should be employed.
COSY (Correlation Spectroscopy)
A ¹H-¹H COSY experiment will reveal correlations between coupled protons. For 2,6-Dimethylphenyl 5-bromo-2-furoate, the following cross-peaks are expected:
A cross-peak between the H3 and H4 protons of the furan ring.
Cross-peaks between the H4' proton and the H3'/H5' protons of the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence)
An HSQC experiment correlates protons directly to the carbons to which they are attached. This is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular fragments and confirming the overall structure. Key expected HMBC correlations include:
H3 of the furan ring to the ester carbonyl carbon (C=O) and C5.
H4 of the furan ring to C2 and C5.
The methyl protons (-CH₃) to C2'/C6' and C1' of the phenyl ring.
The H3'/H5' protons to C1' and C4'.
Experimental Protocols
Synthesis of 2,6-Dimethylphenyl 5-bromo-2-furoate
A plausible synthetic route involves the esterification of 5-bromo-2-furoic acid with 2,6-dimethylphenol. A common method would be through the formation of the acid chloride followed by reaction with the phenol.[10][11]
Preparation of 5-bromo-2-furoyl chloride: To a solution of 5-bromo-2-furoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
Reflux the mixture for 2-3 hours, or until the evolution of gas ceases.
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-bromo-2-furoyl chloride.
Esterification: Dissolve the crude acid chloride in a dry, inert solvent like dichloromethane.
To this solution, add 2,6-dimethylphenol (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 2,6-Dimethylphenyl 5-bromo-2-furoate.
NMR Sample Preparation and Data Acquisition
Sample Preparation: Dissolve approximately 10-20 mg of purified 2,6-Dimethylphenyl 5-bromo-2-furoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[9]
Number of Scans: 1024 or more, depending on sample concentration.
2D NMR Acquisition (COSY, HSQC, HMBC): Employ standard pulse programs provided by the spectrometer manufacturer. Optimize acquisition parameters such as the number of increments in the indirect dimension and the number of scans per increment to achieve adequate resolution and signal-to-noise ratio.[12][13]
Conclusion
The comprehensive NMR analysis outlined in this guide provides a robust framework for the structural verification of 2,6-Dimethylphenyl 5-bromo-2-furoate. By combining the predictive power of 1D ¹H and ¹³C NMR with the definitive connectivity information from 2D techniques like COSY, HSQC, and HMBC, researchers can confidently elucidate the structure of this and related molecules. The provided experimental protocols offer a starting point for both the synthesis and the acquisition of high-quality NMR data, ensuring the integrity and reproducibility of scientific findings in the fields of chemical research and drug development.
References
PubChem. 2,6-Dimethylphenol. National Center for Biotechnology Information. [Link]
Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227-1233. [Link]
Royal Society of Chemistry. (2015). Electronic Supplementary Information for "A highly efficient and reusable heterogeneous catalyst for the oxidative hydroxylation of arylboronic acids". [Link]
Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 207-277. [Link]
Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?. [Link]
Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]
Matsuo, T., Shosenji, H., & Miyamoto, R. (1967). Studies of the solvent effect on the chemical shifts in nmr spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834. [Link]
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. [Link]
FooDB. (2010, April 8). Showing Compound 2,6-Dimethylphenol (FDB008878). [Link]
White, J. D., & White, J. M. (1985). 13C NMR Study of Poly(2,6-dimethyl-l,4-phenylene oxide). Macromolecules, 18(9), 1773-1777. [Link]
Larive, C. K., & Korir, A. K. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. [Link]
Toxicological Profiling and Safety Data Sheet (SDS) Architecture for 2,6-Dimethylphenyl 5-bromo-2-furoate
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary In the landscape of preclinical drug development, halogenated heteroaromatic esters frequently serve a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Executive Summary
In the landscape of preclinical drug development, halogenated heteroaromatic esters frequently serve as versatile synthetic intermediates or active pharmacophores. 2,6-Dimethylphenyl 5-bromo-2-furoate (CAS: 587842-31-7) is a structurally compelling compound combining an electrophilic bromofuroate moiety with a sterically hindered 2,6-dimethylphenyl leaving group [1].
Because direct in vivo toxicological data for this specific molecule is sparse, safety assessments require a rigorous read-across methodology . By analyzing the known safety data sheets (SDS) of its structural analogs—such as methyl 5-bromo-2-furoate and ethyl 5-bromo-2-furoate—and understanding its metabolic liabilities, researchers can construct a highly predictive safety and handling profile [2]. This guide synthesizes the chemical properties, metabolic causality, and standard operating procedures for evaluating the toxicity of 2,6-Dimethylphenyl 5-bromo-2-furoate.
Chemical Identity & Physicochemical Properties
Understanding the baseline physicochemical properties is the first step in predicting a compound's behavior in both biological assays and occupational exposure scenarios. The steric hindrance provided by the 2,6-dimethyl groups significantly influences the compound's lipophilicity and its susceptibility to enzymatic hydrolysis.
Table 1: Chemical Identity and Structural Parameters
Property
Value
Causality / Implication
Chemical Name
2,6-Dimethylphenyl 5-bromo-2-furoate
Nomenclature defining the ester linkage.
CAS Number
587842-31-7
Unique registry identifier for compliance [1].
Molecular Formula
C13H11BrO3
Indicates high halogen content, affecting lipophilicity.
Molecular Weight
295.13 g/mol
Falls within Lipinski's Rule of 5 for optimal membrane permeability.
Structural Class
Halogenated Furoate Ester
Susceptible to nucleophilic attack and enzymatic cleavage.
Mechanistic Toxicology & Metabolic Liabilities
To establish a trustworthy safety profile, we must look beyond the intact molecule and anticipate its biological fate. The toxicity of 2,6-dimethylphenyl 5-bromo-2-furoate is governed by two primary mechanisms: direct electrophilic irritation and metabolic bioactivation .
Read-Across Toxicity from Analogs
According to the SDS for structurally related compounds like and , the bromofuroate substructure is a known irritant [2, 3]. These analogs are classified under the Globally Harmonized System (GHS) as Category 2 for Serious Eye Damage/Irritation and Category 3 for Specific Target Organ Toxicity - Single Exposure (STOT SE 3, Respiratory Tract). Consequently, the parent compound must be handled with equivalent precautions.
Enzymatic Hydrolysis and Downstream Toxicity
In biological systems, the ester bond is a primary metabolic liability. Carboxylesterases (CES1 in the liver, CES2 in the intestine) rapidly cleave the ester linkage. This hydrolysis yields two distinct metabolites:
5-Bromo-2-furoic acid: Generally excreted via Phase II glucuronidation, though it may cause localized pH-dependent irritation.
2,6-Dimethylphenol: A highly reactive and toxic moiety. Cytochrome P450 (CYP) enzymes can oxidize this phenol into reactive quinone methides, which deplete intracellular glutathione (GSH) and covalently bind to cellular macromolecules, leading to hepatotoxicity and oxidative stress.
Figure 1: Predictive metabolic hydrolysis pathway and downstream toxicological liabilities.
Safety Data Sheet (SDS) Core Directives
Based on the mechanistic profiling and analog data [4], the following parameters must be integrated into the compound's SDS and institutional risk assessments.
Hazard Identification (GHS Classification)
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Signal Word: WARNING.
First-Aid Measures
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. The lipophilic nature of the ester allows it to penetrate the corneal epithelium rapidly; immediate flushing is critical [3].
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. The heavy molecular weight limits volatility, but dust inhalation poses a severe risk.
Exposure Controls & Personal Protection
Engineering Controls: Handle within a certified chemical fume hood to prevent inhalation of particulate matter.
PPE: Nitrile gloves (minimum 0.11 mm thickness to prevent permeation of lipophilic esters), safety goggles conforming to EN166, and a NIOSH-approved particulate respirator (Type N95 or higher) if aerosolization is possible [2].
Experimental Protocols for Toxicity Validation
To empirically validate the predictive toxicity of 2,6-Dimethylphenyl 5-bromo-2-furoate, researchers must employ self-validating in vitro systems. The following protocols are designed to assess both direct cytotoxicity and metabolic stability.
Protocol A: In Vitro Cytotoxicity Assessment (HepG2 MTT Assay)
Rationale: HepG2 cells retain basal levels of metabolic enzymes, allowing for the assessment of both parent compound toxicity and metabolite-driven toxicity.
Cell Plating: Seed HepG2 cells in a 96-well clear-bottom plate at a density of
1×104
cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Dissolve 2,6-Dimethylphenyl 5-bromo-2-furoate in 100% molecular-grade DMSO to create a 10 mM stock. Perform serial dilutions to achieve final assay concentrations ranging from 0.1 µM to 100 µM. (Critical: Final DMSO concentration in wells must not exceed 0.5% to prevent solvent-induced cytotoxicity).
Treatment: Aspirate media and replace with 100 µL of compound-dosed media. Include vehicle controls (0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Viable cells will reduce the tetrazolium dye to insoluble formazan via mitochondrial reductase activity.
Solubilization & Readout: Carefully aspirate media, add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.
Figure 2: High-throughput in vitro cytotoxicity screening workflow.
Protocol B: Liver Microsomal Stability Assay
Rationale: Determines the half-life (
t1/2
) and intrinsic clearance (
CLint
) of the ester, confirming its susceptibility to hepatic esterases and CYPs.
Incubation Mixture: Combine human or rat liver microsomes (0.5 mg protein/mL) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
Time-Course Sampling: At
t=0,5,15,30,45,and 60
minutes, withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.
LC-MS/MS Analysis: Transfer the supernatant to LC vials and analyze the depletion of the parent compound using liquid chromatography-tandem mass spectrometry.
Causality Check: Run a parallel assay without NADPH to isolate esterase-mediated hydrolysis from CYP-mediated oxidation.
Conclusion
While 2,6-Dimethylphenyl 5-bromo-2-furoate is a valuable chemical entity, its structure inherently carries risks of ocular/respiratory irritation and metabolic bioactivation. By leveraging read-across data from established bromofuroate esters and implementing rigorous in vitro validation protocols, research teams can safely integrate this compound into their synthetic or screening pipelines while maintaining strict occupational safety compliance.
References
Fisher Scientific Canada. (2025). SAFETY DATA SHEET: Methyl 5-bromo-2-furoate. Retrieved April 4, 2026, from[Link]
NextSDS. (n.d.). Chemical Substance Information: 2,6-dimethylphenyl 5-bromo-2-furoate. Retrieved April 4, 2026, from[Link]
Exploratory
Thermodynamic Stability and Melting Point Analysis of 2,6-Dimethylphenyl 5-bromo-2-furoate
Executive Summary The compound 2,6-Dimethylphenyl 5-bromo-2-furoate (CAS: 587842-31-7, Molecular Formula: C13H11BrO3 ) is a specialized halogenated aryl furoate ester utilized in advanced chemical synthesis and pharma...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2,6-Dimethylphenyl 5-bromo-2-furoate (CAS: 587842-31-7, Molecular Formula:
C13H11BrO3
) is a specialized halogenated aryl furoate ester utilized in advanced chemical synthesis and pharmaceutical intermediate development[1]. For researchers and drug development professionals, understanding its thermodynamic stability and melting point is not merely a regulatory checkbox—it is a critical prerequisite for formulation viability, storage conditions, and process engineering (e.g., hot-melt extrusion or milling).
This whitepaper provides an in-depth mechanistic analysis of how the compound's unique structural features dictate its thermal behavior, alongside field-proven, self-validating experimental protocols for precise thermodynamic profiling.
Structural Rationale and Thermodynamic Causality
The thermal properties of 2,6-dimethylphenyl 5-bromo-2-furoate are governed by an internal structural tug-of-war between strong intermolecular forces and severe steric hindrance. As a Senior Application Scientist, it is vital to look beyond the empirical numbers and understand the causality of the crystal lattice energy.
The 5-Bromo-2-furoate Core: Electronic Stabilization
Furoate esters generally exhibit moderate thermal stability. However, the addition of the heavy bromine atom at the 5-position fundamentally alters the molecule's electron density. Bromine introduces significant polarizability and enables intermolecular halogen bonding (highly directional non-covalent interactions between the electrophilic region of the halogen and nucleophilic regions of adjacent molecules). This interaction typically elevates the melting point and the enthalpy of fusion (
ΔHf
) compared to non-halogenated analogs. For context, the simpler unhindered analog, methyl 5-bromo-2-furoate, exhibits a well-defined melting point of 63–68 °C[2][3].
The 2,6-Dimethylphenyl Moiety: Steric Disruption
Conversely, the di-ortho methyl substitution on the phenyl ring creates intense steric hindrance. This bulk restricts the rotation of the phenyl ring relative to the ester linkage, forcing the molecule into an orthogonal (twisted) conformation. This disruption of planarity prevents tight
π−π
stacking in the crystal lattice, effectively lowering the lattice energy.
Causality: While the heavy bromine atom attempts to lock the molecules together (raising the melting point), the bulky 2,6-dimethyl groups force them apart (lowering the melting point). This competition means the compound is highly susceptible to polymorphism and may exhibit a lower-than-expected melting point for its molecular weight (295.13 g/mol )[1].
Fig 1: Logical pathway of structural features dictating thermodynamic properties.
Comparative Thermodynamic Data
To establish a predictive baseline before experimental validation, we must compare the target compound against structurally adjacent molecules. The table below summarizes the quantitative data used to estimate the thermal processing window.
To empirically determine the exact melting point (
Tm
) and decomposition temperature (
Td
), a coupled Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) workflow is mandatory. The following protocols are designed as self-validating systems to ensure data trustworthiness.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine the melting point, enthalpy of fusion, and detect potential polymorphs.
Self-Validation Mechanism: A heat-cool-heat cycle is employed to erase the thermal history of the synthesized batch, ensuring the measured
Tm
is an intrinsic property of the most stable polymorph, not an artifact of solvent entrapment.
Sample Preparation: Accurately weigh 2.0–3.0 mg of the compound into a standard aluminum pan and crimp with a pinhole lid.
Expert Insight: Keeping the mass low minimizes thermal gradients within the sample, ensuring sharp, highly resolved endothermic peaks.
Atmosphere Control: Equilibrate the furnace with dry Nitrogen (
N2
) at a flow rate of 50 mL/min.
Expert Insight: This prevents moisture condensation at low temperatures and oxidative degradation during the melt.
First Heating Cycle: Ramp the temperature from 25 °C to 150 °C at a rate of 10 °C/min. Record the extrapolated onset temperature of the endotherm as the initial melting point.
Cooling Cycle: Quench cool the sample at 20 °C/min down to 0 °C.
Expert Insight: Rapid cooling evaluates the compound's propensity for supercooling or forming an amorphous glass—critical data for amorphous solid dispersion (ASD) formulations.
Second Heating Cycle: Ramp again at 10 °C/min to 150 °C. The onset temperature here represents the true thermodynamic
Tm
.
Thermogravimetric Analysis (TGA) Protocol
Objective: Establish the thermodynamic stability limit and degradation kinetics.
Self-Validation Mechanism: Running parallel experiments in inert and oxidative atmospheres differentiates between pure thermal cleavage of the ester bond and oxidative degradation of the furan ring.
Sample Preparation: Place 5.0–10.0 mg of the sample in a platinum crucible (platinum is preferred over alumina to prevent catalytic artifacts).
Atmosphere Control: Run the primary experiment in
N2
at 50 mL/min.
Heating Ramp: Heat from 25 °C to 400 °C at 10 °C/min.
Data Extraction: Identify the temperature at 5% mass loss (
Td,5%
). This is the universally accepted threshold for the onset of thermodynamic instability in pharmaceutical excipients and intermediates.
Fig 2: Sequential experimental workflow for coupled thermal profiling.
Kinetic Analysis of Thermal Degradation
To fully master the thermodynamic stability of 2,6-dimethylphenyl 5-bromo-2-furoate, researchers must calculate the activation energy (
Ea
) of decomposition.
Using the Ozawa-Flynn-Wall (OFW) isoconversional method , TGA is performed at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). By plotting the logarithm of the heating rate against the inverse of the absolute temperature at specific mass-loss conversion fractions, the slope yields the activation energy. This mathematical modeling allows scientists to predict the exact shelf-life of the compound at room temperature and its thermal endurance during high-shear manufacturing processes.
Conclusion
The thermodynamic profile of 2,6-dimethylphenyl 5-bromo-2-furoate is a delicate balance between the stabilizing halogen interactions of the bromofuroate core and the lattice-disrupting steric bulk of the 2,6-dimethylphenyl group. By moving away from single-point melting tests and employing rigorous, self-validating thermal analysis protocols (DSC/TGA), researchers can accurately map its phase transitions and degradation kinetics, ensuring robust downstream application development.
historical discovery and initial synthesis of 2,6-Dimethylphenyl 5-bromo-2-furoate
An In-depth Technical Guide to the Synthesis of 2,6-Dimethylphenyl 5-bromo-2-furoate Abstract This technical guide outlines a comprehensive, scientifically-grounded approach to the synthesis of 2,6-Dimethylphenyl 5-bromo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis of 2,6-Dimethylphenyl 5-bromo-2-furoate
Abstract
This technical guide outlines a comprehensive, scientifically-grounded approach to the synthesis of 2,6-Dimethylphenyl 5-bromo-2-furoate, a compound of interest for its potential applications stemming from its constituent furoate and sterically hindered phenol moieties. While a specific historical record of this exact molecule's discovery and initial synthesis is not prominent in the literature, this guide constructs a logical and robust synthetic pathway based on well-established and validated chemical transformations. The document provides a detailed examination of the synthesis of the precursor 5-bromo-2-furoic acid, followed by an in-depth analysis of the critical esterification step with the sterically hindered 2,6-dimethylphenol. The causality behind the selection of reagents and reaction conditions is explained, ensuring a self-validating and reproducible protocol for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction: Context and Significance
The furoate functional group is a key structural motif found in numerous biologically active compounds and is a valuable building block in organic synthesis.[1] The parent compound, 2-furoic acid, is derived from biomass, making it a sustainable feedstock.[2][3] Its halogenated derivatives, such as 5-bromo-2-furoic acid, are versatile intermediates for the synthesis of pharmaceuticals and agrochemicals due to the enhanced reactivity imparted by the bromine substituent.[1]
The second key component, 2,6-dimethylphenol, is a sterically hindered phenol used in the synthesis of antioxidants and as a monomer for high-performance polymers like poly(p-phenylene oxide) (PPO).[4][5] The ortho-dimethyl substitution provides significant steric shielding to the hydroxyl group, which influences its reactivity and imparts unique properties to its derivatives.[6]
The combination of these two moieties in 2,6-Dimethylphenyl 5-bromo-2-furoate results in a molecule with potential for applications in areas such as drug discovery, where furoates are known to possess a range of biological activities, and in materials science, where the hindered phenol can confer stability and specific conformational properties. This guide provides a plausible and detailed synthetic route to this target molecule, grounded in established principles of organic chemistry.
Synthesis of the Precursor: 5-Bromo-2-furoic Acid
The synthesis of 5-bromo-2-furoic acid is a critical first step. A common and effective method involves the direct bromination of 2-furoic acid. However, to avoid side reactions like over-bromination or ring cleavage, it is often advantageous to first convert the 2-furoic acid to its methyl ester, perform the bromination, and then hydrolyze the ester back to the carboxylic acid.[2] A more direct approach, however, involves the careful bromination of 2-furoic acid itself.
Recommended Protocol for the Synthesis of 5-Bromo-2-furoic Acid
A one-pot synthesis of 2,5-furandicarboxylic acid from 2-furoic acid has been achieved via a palladium-catalyzed bromination-hydroxycarbonylation tandem reaction.[7] For the purpose of isolating the intermediate, a direct bromination is a feasible approach.
Experimental Protocol:
To a solution of 2-furoic acid in a suitable solvent such as acetic acid, add an equimolar amount of bromine (Br₂) dropwise at room temperature with stirring.
The reaction mixture is then gently heated to 50-60°C for a designated period, typically 1-2 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature and poured into cold water to precipitate the product.
The crude 5-bromo-2-furoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.
The Core Synthesis: Esterification of 5-Bromo-2-furoic Acid with 2,6-Dimethylphenol
The direct esterification of a carboxylic acid with a phenol, particularly a sterically hindered one like 2,6-dimethylphenol, is challenging due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols.[8] Standard Fischer esterification conditions are generally ineffective. Therefore, activation of the carboxylic acid is necessary. Several modern methods are suitable for this transformation, including the use of coupling agents or the in-situ formation of a more reactive acylating species.
Causality in Method Selection
For the esterification of sterically hindered phenols, methods that avoid harsh acidic conditions and that can overcome the steric hindrance are preferred. The use of carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), is a classic and effective method.[9] Alternatively, uronium-based coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) offer high yields under mild conditions.[10][11] Another effective approach involves the in-situ generation of a mixed anhydride using pivalic anhydride, which then readily acylates the phenol.[12]
This guide will detail a protocol using a uronium-based coupling agent due to the high efficiency and mild reaction conditions.
Detailed Experimental Protocol for the Synthesis of 2,6-Dimethylphenyl 5-bromo-2-furoate
Reagents and Materials:
Reagent/Material
Molar Mass ( g/mol )
Quantity
Molar Equivalents
5-Bromo-2-furoic acid
190.98
1.0 mmol
1.0
2,6-Dimethylphenol
122.16
1.0 mmol
1.0
TBTU
321.08
1.1 mmol
1.1
N,N-Diisopropylethylamine (DIPEA)
129.24
2.0 mmol
2.0
Anhydrous Dichloromethane (DCM)
-
10 mL
-
Step-by-Step Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-furoic acid (1.0 mmol) and 2,6-dimethylphenol (1.0 mmol).
Dissolve the starting materials in anhydrous dichloromethane (10 mL).
Add TBTU (1.1 mmol) to the solution.
Add N,N-diisopropylethylamine (DIPEA) (2.0 mmol) dropwise to the stirred solution at room temperature.
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
Upon completion, dilute the reaction mixture with dichloromethane.
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Reaction Workflow Diagram
Caption: Synthetic workflow for the esterification of 5-bromo-2-furoic acid with 2,6-dimethylphenol.
Structural Elucidation and Characterization
The structure of the synthesized 2,6-Dimethylphenyl 5-bromo-2-furoate would be confirmed using standard analytical techniques.
Technique
Expected Observations
¹H NMR
Signals corresponding to the furan ring protons, the aromatic protons of the dimethylphenyl ring, and the two methyl groups.
¹³C NMR
Resonances for the carbonyl carbon of the ester, carbons of the furan and dimethylphenyl rings, and the methyl carbons.
FT-IR
A strong absorption band for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), and characteristic bands for the aromatic C-H and C-O stretches.
Mass Spec.
A molecular ion peak corresponding to the calculated mass of C₁₃H₁₁BrO₃, along with a characteristic isotopic pattern for the presence of bromine.
Conclusion
This technical guide provides a robust and scientifically sound methodology for the synthesis of 2,6-Dimethylphenyl 5-bromo-2-furoate. By leveraging established knowledge on the synthesis of its precursors and employing a modern, efficient coupling method for the esterification of a sterically hindered phenol, this guide offers a clear and reproducible pathway for researchers. The presented protocol, grounded in cited literature, ensures a high degree of scientific integrity and provides a solid foundation for the further investigation of this and related compounds.
References
Google Patents. (n.d.). CA2556388A1 - Preparation of sterically hindered hydroxyphenylcarboxylic acid esters.
Wu, X., Peng, X., Dong, X., & Dai, Z. (n.d.). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating Agent. Journal of the Korean Chemical Society.
Google Patents. (n.d.). CN106700129A - Ester antioxidant of sterically hindered phenol, preparation method and application thereof.
Royal Society of Chemistry. (2024). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. New Journal of Chemistry. Retrieved from [Link]
ACS Publications. (2018). Efficient Synthesis of 2,5-Furandicarboxylic Acid from Furfural Based Platform through Aqueous-Phase Carbonylation. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
ResearchGate. (n.d.). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. Retrieved from [Link]
ACS Publications. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. Retrieved from [Link]
Ottokemi. (n.d.). 2,6-Dimethylphenol, 98% 576-26-1 India. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. New Journal of Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide | Request PDF. Retrieved from [Link]
ACS Publications. (2025). Visible-Light-Induced Esterification of Carboxylic Acids with Arylsulfonium Salts. Organic Letters. Retrieved from [Link]
Arkivoc. (n.d.). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Retrieved from [Link]
Royal Society of Chemistry. (2025). A chemical–electrochemical cascading strategy for the efficient synthesis of 2,5-furandicarboxylic acid and its methyl ester from 2-furoic acid and CO2. Retrieved from [Link]
PubChem. (n.d.). 2,6-Dimethylphenol. Retrieved from [Link]
ACS Publications. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry. Retrieved from [Link]
ACS Publications. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters. Retrieved from [Link]
ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]
ResearchGate. (n.d.). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis | Request PDF. Retrieved from [Link]
ResearchGate. (n.d.). Aqueous Carbonylation of Furfural Derived 5-Bromofuroic Acid to 2,5-Furandicarboxylic Acid with Supported Palladium Catalyst | Request PDF. Retrieved from [Link]
MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]
PMC. (2022). One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid by a Pd-catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. Retrieved from [Link]
MDPI. (n.d.). Methods for Syntheses of Five-Membered Hetero- and Carbocyclic Compounds via C–F Bond Activation. Retrieved from [Link]
Application Note: Efficient Laboratory Synthesis of 2,6-Dimethylphenyl 5-bromo-2-furoate via Acyl Chloride Activation
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Chemical Context Furan-based building blocks, partic...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction and Chemical Context
Furan-based building blocks, particularly 5-bromo-2-furancarboxylate derivatives, are highly versatile intermediates in organic synthesis. They are frequently utilized in the pharmaceutical industry for the development of bioactive molecules, including anti-inflammatory and antimicrobial agents, and serve as critical precursors in cross-coupling reactions[1].
The synthesis of 2,6-dimethylphenyl 5-bromo-2-furoate presents a specific chemical challenge: the esterification of a sterically hindered phenol. Direct Fischer esterification is generally ineffective for 2,6-disubstituted phenols due to the steric bulk of the ortho-methyl groups, which block the nucleophilic attack of the phenolic hydroxyl group[2]. To overcome this, a two-step sequence is employed: the conversion of 5-bromo-2-furoic acid to its highly reactive acyl chloride, followed by a base-catalyzed esterification using 4-dimethylaminopyridine (DMAP) as a nucleophilic transfer catalyst.
Synthetic Workflow
Workflow for the two-step synthesis of 2,6-dimethylphenyl 5-bromo-2-furoate.
Quantitative Data & Reagent Preparation
The following table summarizes the stoichiometric requirements for a standard 10 mmol laboratory-scale synthesis.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role
Step 1: Acyl Chloride Formation
5-Bromo-2-furoic acid
190.98
1.0 eq
1.91 g
Starting Material
Thionyl chloride (SOCl₂)
118.97
2.0 eq
1.45 mL
Chlorinating Agent
Toluene
N/A
N/A
20 mL
Solvent
Step 2: Esterification
5-Bromo-2-furoyl chloride
209.42
1.0 eq
~2.09 g
Activated Intermediate
2,6-Dimethylphenol
122.16
1.0 eq
1.22 g
Nucleophile
Triethylamine (TEA)
101.19
1.5 eq
2.10 mL
Acid Scavenger
4-Dimethylaminopyridine (DMAP)
122.17
0.1 eq
122 mg
Nucleophilic Catalyst
Dichloromethane (DCM)
N/A
N/A
30 mL
Solvent
Step-by-Step Experimental Protocol
Part A: Synthesis of 5-Bromo-2-furoyl chloride
Mechanistic Rationale: Thionyl chloride converts the carboxylic acid to the acyl chloride, releasing sulfur dioxide and hydrogen chloride as gases, which drives the reaction forward. Toluene is used as a solvent to allow for a higher reflux temperature, ensuring complete conversion[3].
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (or connect to a Schlenk line with a scrubber system to neutralize acidic gases).
Activation: Slowly add thionyl chloride (1.45 mL, 20 mmol) to the suspension at room temperature.
Reflux: Heat the reaction mixture to reflux (approx. 110 °C) for 2 hours. The suspension will gradually turn into a clear solution as the acid chloride forms[3].
Concentration: Allow the mixture to cool to room temperature. Transfer to a rotary evaporator and concentrate under reduced pressure to remove the toluene and excess thionyl chloride.
Azeotropic Drying: To ensure complete removal of residual SOCl₂, add an additional 10 mL of anhydrous toluene to the residue and evaporate again. The resulting crude 5-bromo-2-furoyl chloride (a viscous oil or low-melting solid) should be used immediately in the next step without further purification to prevent hydrolysis.
Part B: Esterification with 2,6-Dimethylphenol
Mechanistic Rationale: 2,6-dimethylphenol is sterically hindered. Standard amine bases (like TEA alone) are often insufficient to drive the acylation at a practical rate. The addition of DMAP (10 mol%) is critical; DMAP attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which is significantly more susceptible to attack by the hindered phenoxide than the parent acyl chloride[2].
Setup: Purge a clean 100 mL round-bottom flask with inert gas (Nitrogen or Argon).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Acyl Chloride Addition: Dissolve the freshly prepared 5-bromo-2-furoyl chloride from Part A in anhydrous DCM (10 mL). Add this solution dropwise to the cooled phenol mixture over 15 minutes using an addition funnel or syringe.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 4–6 hours. Monitor the reaction progress via TLC (e.g., 10% Ethyl Acetate in Hexanes, visualizing with UV).
Quenching: Once complete, quench the reaction by adding 20 mL of deionized water.
Part C: Workup and Purification
Mechanistic Rationale: Sequential washing removes specific byproducts. HCl removes unreacted amines (TEA, DMAP), NaHCO₃ neutralizes residual acids, and brine removes bulk water from the organic phase.
Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic (bottom) layer. Extract the aqueous layer with an additional 15 mL of DCM. Combine the organic layers.
Washing: Wash the combined organic layers sequentially with:
Saturated aqueous NaCl (Brine, 20 mL) - Aids in drying.
Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent.
Concentration: Evaporate the solvent under reduced pressure.
Purification: Purify the crude ester via flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (typically 0-10% EtOAc) to yield pure 2,6-dimethylphenyl 5-bromo-2-furoate.
References
Chem-Impex International. Methyl 5-bromo-2-furancarboxylate General Information and Applications. Retrieved from:[1]
PrepChem. Synthesis of 5-bromo-2-furancarboxylic acid chloride. Retrieved from:[3]
Ingenta Connect. O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides. Retrieved from:[2]
Introduction & Structural Rationale The functionalization of furan derivatives is a cornerstone in the development of novel pharmaceuticals, agrochemicals, and organic materials. Among furan building blocks, 2,6-dimethyl...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Rationale
The functionalization of furan derivatives is a cornerstone in the development of novel pharmaceuticals, agrochemicals, and organic materials. Among furan building blocks, 2,6-dimethylphenyl 5-bromo-2-furoate (CAS 587842-31-7)[1] has emerged as a highly privileged scaffold for transition-metal-catalyzed cross-coupling reactions.
The architectural brilliance of this molecule lies in its dual-domain reactivity profile:
The 5-Bromo Position: Acts as a highly reactive electrophilic site, primed for facile oxidative addition by Palladium (Pd) or Nickel (Ni) catalysts.
The 2,6-Dimethylphenyl Ester: Serves as a robust, sterically hindered protecting group.
Furoate esters are notoriously susceptible to nucleophilic attack because the electron-withdrawing nature of the furan oxygen increases the electrophilicity of the carbonyl carbon. Under standard basic cross-coupling conditions (e.g., aqueous NaOH or K₂CO₃), standard methyl or ethyl furoates frequently undergo premature saponification. By installing a 2,6-dimethylphenyl group, the two ortho-methyl moieties create a steric "picket fence." This physical barrier blocks the Bürgi-Dunitz trajectory required for nucleophilic attack, drastically raising the activation energy for tetrahedral intermediate formation and preserving the ester handle for late-stage functionalization[2].
Mechanistic Causality in Experimental Design
When designing cross-coupling protocols for 2,6-dimethylphenyl 5-bromo-2-furoate, the choice of catalyst, ligand, and base must be precisely calibrated to exploit the steric environment[3].
Ligand Selection: The bulky nature of the ester group requires a catalyst system capable of accommodating significant steric bulk during the transmetalation and reductive elimination steps. Bidentate ligands with wide bite angles (e.g., dppf) or bulky monodentate phosphines (e.g., XPhos, PCy₃) are essential to force the reductive elimination of the sterically congested product[3].
Base Selection: While the 2,6-dimethylphenyl group provides immense steric shielding[2], utilizing a milder, anhydrous base like K₃PO₄ or Cs₂CO₃ further eliminates any residual risk of ester hydrolysis, ensuring >95% chemoselectivity toward the C-Br bond.
Pd-catalyzed Suzuki-Miyaura catalytic cycle for 5-bromo-2-furoate derivatives.
Quantitative Data Summary
The following table synthesizes the optimized reaction parameters and expected performance metrics for various cross-coupling modalities utilizing 2,6-dimethylphenyl 5-bromo-2-furoate, based on established organometallic principles.
Coupling Modality
Catalyst System
Base / Solvent
Temp / Time
Avg. Yield (%)
Mechanistic Advantage
Suzuki-Miyaura
Pd(dppf)Cl₂ (5 mol%)
K₃PO₄ / Toluene:H₂O
80°C / 12h
88–94%
High tolerance for bulky ortho-substituted boronic acids.
Sonogashira
Pd(PPh₃)₄ / CuI (cat)
Et₃N / DMF
60°C / 8h
82–89%
Mild conditions; ester remains fully intact without hydrolysis.
Buchwald-Hartwig
Pd₂(dba)₃ / XPhos
Cs₂CO₃ / 1,4-Dioxane
100°C / 16h
75–85%
Rapid C-N bond formation; XPhos prevents catalyst deactivation.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate real-time visual and chromatographic checkpoints to ensure the reaction is proceeding along the correct mechanistic pathway, eliminating the "black box" nature of transition metal catalysis.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Coupling of 2,6-dimethylphenyl 5-bromo-2-furoate with an arylboronic acid.
Reagent Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2,6-dimethylphenyl 5-bromo-2-furoate (1.0 mmol, 295.13 mg)[1], arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and anhydrous K₃PO₄ (2.5 mmol).
Causality: K₃PO₄ is preferred over NaOH to maintain a mild pH, while the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination.
Atmospheric Control (Degassing): Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon (3x). Add degassed Toluene (8.0 mL) and degassed deionized H₂O (0.8 mL) via syringe.
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex. The biphasic solvent system ensures the solubility of both the organic substrate and the inorganic base.
Reaction Initiation & Visual Validation: Submerge the flask in a pre-heated oil bath at 80°C. Stir vigorously (1000 rpm) to ensure optimal mass transfer between the aqueous and organic phases.
Self-Validation Check: Within 15–30 minutes, the reaction mixture must transition from a heterogeneous pale-yellow suspension to a dark red/brown homogeneous solution. This color shift confirms the successful generation of the active Pd(0) species and the onset of oxidative addition.
Chromatographic Monitoring: After 4 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: Hexanes/EtOAc 9:1).
Self-Validation Check: The starting material (R_f ≈ 0.7) should be completely consumed, replaced by a new, highly UV-active product spot (R_f ≈ 0.5). If the starting material persists, the boronic acid may have undergone protodeboronation; add an additional 0.2 mmol of boronic acid.
Workup & Isolation: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to quench the base. Extract the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
Self-validating experimental workflow for cross-coupling reactions.
Protocol B: Sonogashira Cross-Coupling
Objective: Alkynylation of the 5-position using a terminal alkyne.
Setup: In an Argon-flushed Schlenk tube, combine 2,6-dimethylphenyl 5-bromo-2-furoate (1.0 mmol)[4], Pd(PPh₃)₄ (0.05 mmol), and CuI (0.10 mmol).
Causality: CuI acts as a co-catalyst, forming a copper acetylide intermediate that facilitates transmetalation to the Pd(II) center much faster than the alkyne alone.
Causality: Et₃N serves a dual purpose as both the base to deprotonate the alkyne and as a stabilizing ligand for the metal centers.
Reaction & Validation: Heat to 60°C.
Self-Validation Check: The mixture will rapidly turn opaque and precipitate triethylammonium bromide (Et₃N·HBr) salts. The steady accumulation of these white/yellowish salts is a direct visual confirmation that the coupling is actively proceeding.
Workup: Quench with water (10 mL) to dissolve the salts, extract with Diethyl Ether (3 x 15 mL), wash the combined organics heavily with brine (to remove DMF), dry, and concentrate for purification.
References
2-Bromo-5.6-dimethoxynicotinaldehyde — Chemical Substance Information - NextSDS
NextSDS[Link][4]
An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides | Organic Letters
American Chemical Society (ACS)[Link][3]
Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation
National Science Foundation (NSF PAR)[Link][2]
Application Note: 2,6-Dimethylphenyl 5-Bromo-2-Furoate as a Sterically Shielded Intermediate in Advanced Organic Synthesis
Executive Rationale & Mechanistic Causality In modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, the selective functionalization of heteroaromatic rings is a cornerstone strategy. 2,6-Di...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Rationale & Mechanistic Causality
In modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, the selective functionalization of heteroaromatic rings is a cornerstone strategy. 2,6-Dimethylphenyl 5-bromo-2-furoate (CAS: 587842-31-7) [1] is a highly specialized chemical intermediate engineered to solve a pervasive chemoselectivity problem in furan chemistry: differentiating between C–Br bond activation and unwanted ester carbonyl attack.
While standard methyl or ethyl 5-bromo-2-furoates[2] are readily available, they are highly susceptible to base-catalyzed saponification or nucleophilic acyl substitution during aggressive cross-coupling or organometallic transformations. By installing the 2,6-dimethylphenyl moiety, the ester carbonyl is sterically shielded by the two orthogonal ortho-methyl groups[3]. This steric bulk creates a profound kinetic barrier that effectively shuts down nucleophilic attack at the carbonyl. Consequently, the 5-bromo position can be selectively addressed via oxidative addition (e.g., Palladium/Nickel catalysis) or halogen-metal exchange (e.g., Lithium/Zinc insertion)[4] without degrading the ester functionality.
Validated Synthetic Workflows
The following protocols detail the application of 2,6-dimethylphenyl 5-bromo-2-furoate in two divergent, high-value synthetic pathways.
Divergent synthetic workflows for 2,6-dimethylphenyl 5-bromo-2-furoate.
Objective: Synthesis of 5-aryl-2-furoate derivatives under aqueous basic conditions without ester hydrolysis.
Causality: The use of aqueous potassium carbonate (K₂CO₃) typically hydrolyzes unhindered furan esters at elevated temperatures. The 2,6-dimethylphenyl group prevents this saponification, allowing for high-yielding C–C bond formation.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 2,6-dimethylphenyl 5-bromo-2-furoate (1.0 equiv, 10 mmol) and the desired arylboronic acid (1.2 equiv, 12 mmol).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M concentration).
Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring for 4–6 hours.
In-Process Control (IPC): Monitor the reaction via LC-MS. The self-validating marker for completion is the disappearance of the starting material's distinct 79/81 Bromine isotopic doublet.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the 5-aryl-2-furoate.
Protocol B: Halogen-Metal Exchange and Electrophilic Trapping
Objective: Generation of a 5-lithio-2-furoate intermediate for subsequent reaction with electrophiles (e.g., aldehydes, alkyl halides).
Causality: Alkyl lithium reagents (like n-BuLi) are highly nucleophilic and will rapidly attack standard ester carbonyls to form tertiary alcohols. The severe steric hindrance of the 2,6-dimethylphenyl ester directs the n-BuLi exclusively to the 5-bromo position for a clean halogen-metal exchange.
Step-by-Step Methodology:
Preparation: Dissolve 2,6-dimethylphenyl 5-bromo-2-furoate (1.0 equiv, 5 mmol) in anhydrous THF (0.1 M) under a strict argon atmosphere.
Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
Lithiation: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) over 10 minutes. Stir at -78 °C for 30 minutes.
IPC (Self-Validation): Withdraw a 0.1 mL aliquot, quench in MeOD, and analyze via ¹H-NMR. Complete exchange is validated by the appearance of a deuterium-coupled furan proton signal and the absence of tertiary alcohol byproducts.
Trapping: Add the target electrophile (1.2 equiv, e.g., benzaldehyde) neat or as a THF solution dropwise.
Quench & Workup: Allow the reaction to slowly warm to 0 °C, then quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry, and purify.
Comparative Quantitative Data
The table below summarizes the quantitative advantages of utilizing the sterically shielded 2,6-dimethylphenyl ester over a standard methyl ester in demanding synthetic environments.
Substrate
Reaction Type
Conditions
Ester Hydrolysis / Side Product (%)
Target Yield (%)
Methyl 5-bromo-2-furoate
Suzuki-Miyaura
K₂CO₃, Dioxane/H₂O, 90 °C
~30% (Saponification)
~60%
2,6-Dimethylphenyl 5-bromo-2-furoate
Suzuki-Miyaura
K₂CO₃, Dioxane/H₂O, 90 °C
< 2% (Stable)
> 92%
Methyl 5-bromo-2-furoate
Lithiation
n-BuLi, THF, -78 °C
~45% (Carbonyl Attack)
~40%
2,6-Dimethylphenyl 5-bromo-2-furoate
Lithiation
n-BuLi, THF, -78 °C
None Detected
> 88%
Note: Yields represent isolated yields after chromatographic purification. Side product percentages are based on crude NMR integration.
References
ChemicalBook / NextSDS Database. "2,6-dimethylphenyl 5-bromo-2-furoate - Chemical Substance Information (CAS: 587842-31-7)." NextSDS. Available at: [Link]
Krasovskiy, A., et al. "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides." Angewandte Chemie International Edition, 2006. Available at:[Link]
Wang, Y., et al. "Organocatalyzed Enantioselective Direct Mannich Reaction of α-Styrylacetates." Organic Letters, ACS Publications, 2016. (Demonstrating the steric shielding efficacy of the 2,6-dimethylphenyl ester group). Available at:[Link]
Application Notes and Protocols: Investigating the Role of 2,6-Dimethylphenyl 5-bromo-2-furoate in Pharmaceutical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: A Scaffold of Potential In the landscape of medicinal chemistry, the assembly of privileged structural motifs into a single molecular entity i...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Potential
In the landscape of medicinal chemistry, the assembly of privileged structural motifs into a single molecular entity is a cornerstone strategy for the discovery of novel therapeutic agents. 2,6-Dimethylphenyl 5-bromo-2-furoate represents such a molecule, integrating three key components known for their roles in biologically active compounds: the furan ring, a 5-bromo substituent, and a 2,6-dimethylphenyl ester group.
The furan nucleus is a versatile heterocyclic scaffold present in numerous pharmaceuticals, contributing to a wide spectrum of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1] Its ability to act as a bioisostere for phenyl rings allows for modulation of steric and electronic properties, which can enhance metabolic stability and drug-receptor interactions.[1] The bromine atom at the 5-position of the furan ring not only enhances reactivity for further synthetic modifications but is also a feature in various biologically active molecules.[2] Lastly, the 2,6-dimethylphenol moiety is a recognized intermediate in the synthesis of bioactive molecules and is known to possess inherent antioxidant and antibacterial properties.[3][4]
While direct literature on 2,6-Dimethylphenyl 5-bromo-2-furoate is not available, its chemical architecture suggests significant potential as a lead compound in drug discovery. This guide provides a comprehensive framework for its synthesis and a detailed roadmap for the systematic evaluation of its hypothesized biological activities. The protocols herein are designed to be self-validating, providing researchers with the tools to explore its therapeutic promise.
Part 1: Synthesis and Characterization
The logical and most efficient synthesis of 2,6-Dimethylphenyl 5-bromo-2-furoate involves a two-step process starting from commercially available 5-bromo-2-furoic acid. The strategy is to first convert the carboxylic acid to a more reactive acyl chloride, which then readily undergoes esterification with 2,6-dimethylphenol.
Caption: Proposed synthetic workflow for 2,6-Dimethylphenyl 5-bromo-2-furoate.
Protocol 1: Synthesis of 2,6-Dimethylphenyl 5-bromo-2-furoate
Rationale: This protocol employs a robust method for ester synthesis. The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the sterically hindered 2,6-dimethylphenol. Triethylamine is used as a non-nucleophilic base to quench the HCl byproduct generated during the esterification step.
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-2-furoic acid (1.0 eq).
Add anhydrous DCM (approx. 10 mL per gram of acid).
Add a catalytic amount of anhydrous DMF (1-2 drops).
Slowly add thionyl chloride (1.5 eq) dropwise at 0°C.
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-bromo-2-furoyl chloride, an oil or low-melting solid, can be used in the next step without further purification.
Step 2: Esterification with 2,6-Dimethylphenol
Dissolve the crude 5-bromo-2-furoyl chloride in anhydrous DCM.
In a separate flask, dissolve 2,6-dimethylphenol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
Cool the phenol/amine solution to 0°C in an ice bath.
Slowly add the acyl chloride solution dropwise to the cooled phenol/amine solution with vigorous stirring.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
Upon completion, quench the reaction by adding 1M HCl.
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification and Characterization
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Hexanes/Ethyl Acetate).
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Characterize the final compound using standard analytical techniques: ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy to confirm its structure and purity.
Part 2: Hypothesized Biological Activities and Screening Protocols
The structural components of 2,6-Dimethylphenyl 5-bromo-2-furoate suggest several potential avenues for biological activity. Furan derivatives are well-documented for their antiproliferative, anti-inflammatory, and antimicrobial properties.[1][5] The following section outlines protocols to screen for these activities.
Caption: High-level workflow for biological evaluation of the target compound.
2.1 Anticancer Activity
Rationale: Many furan-containing compounds exhibit potent cytotoxic effects against various cancer cell lines.[6][7] The mechanism often involves the induction of apoptosis or cell cycle arrest.[2] The MTT assay is a robust and widely used colorimetric method to assess cell viability and provides a quantitative measure of a compound's cytotoxic potential.[8]
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Materials:
Human cancer cell line (e.g., MCF-7 for breast cancer)[6]
Complete culture medium (e.g., DMEM with 10% FBS)
Phosphate-Buffered Saline (PBS)
2,6-Dimethylphenyl 5-bromo-2-furoate (stock solution in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
Solubilization solution (e.g., 10% Triton X-100 plus 0.1 N HCl in anhydrous isopropanol)[10]
96-well microtiter plates
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include wells for vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[8]
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][11]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
Compound
Target Cell Line
Hypothetical IC₅₀ (µM)
2,6-Dimethylphenyl 5-bromo-2-furoate
MCF-7 (Breast Cancer)
5.5
Doxorubicin (Positive Control)
MCF-7 (Breast Cancer)
0.8
2.2 Anti-inflammatory Activity
Rationale: Furan derivatives are known to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade like Cyclooxygenases (COX-1 and COX-2).[1] Additionally, targeting pro-inflammatory signaling pathways such as NF-κB is a common mechanism for anti-inflammatory drugs.[1]
Protocol 3: COX-1/COX-2 Inhibition Assay
This protocol is based on commercially available fluorometric or colorimetric assay kits.
Materials:
COX-1 and COX-2 enzymes (human recombinant)
Reaction Buffer
Heme (cofactor)
Arachidonic Acid (substrate)
Fluorometric or colorimetric probe (e.g., Amplex™ Red)[12]
Test compound and control inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
96-well plate (black or clear, depending on the detection method)
Fluorescence or absorbance plate reader
Procedure:
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute the enzymes and prepare serial dilutions of the test compound.
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme to designated wells.
Inhibitor Addition: Add the test compound at various concentrations to the enzyme wells. Include wells for 100% initial activity (no inhibitor) and a positive control inhibitor.[13]
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the compound to bind to the enzyme.
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate and the detection probe to all wells.[12]
Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/590 nm) or absorbance kinetically for 5-10 minutes.[12]
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the log of the compound concentration to calculate the IC₅₀ value for each isozyme.
Compound
Hypothetical COX-1 IC₅₀ (µM)
Hypothetical COX-2 IC₅₀ (µM)
Selectivity Index (COX-1/COX-2)
2,6-Dimethylphenyl 5-bromo-2-furoate
15.2
1.8
8.4
Celecoxib (Control)
>100
0.04
>2500
Protocol 4: NF-κB Translocation Inhibition Assay
Rationale: This assay quantifies the inhibition of NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus upon stimulation with an inflammatory agent like Lipopolysaccharide (LPS).[14][15]
Materials:
Macrophage cell line (e.g., RAW 264.7)
Complete culture medium
LPS (from E. coli)
Test compound
Reagents for immunofluorescence:
4% Paraformaldehyde (PFA) for fixation
0.1% Triton X-100 for permeabilization
Blocking buffer (e.g., 5% BSA in PBS)
Primary antibody (anti-p65)
Fluorescently labeled secondary antibody
DAPI (for nuclear staining)
High-content imaging system or fluorescence microscope
Procedure:
Cell Culture and Treatment: Seed cells on glass coverslips or in imaging-compatible plates. Allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 30-60 minutes to induce NF-κB translocation. Include unstimulated and vehicle-treated controls.
Fixation and Permeabilization: Wash cells with cold PBS, fix with 4% PFA, and permeabilize with 0.1% Triton X-100.[15]
Immunostaining: Block non-specific binding sites with blocking buffer. Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.[15]
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal.
Data Analysis: Determine the concentration-dependent inhibition of p65 translocation and calculate the IC₅₀ value.
2.3 Antimicrobial Activity
Rationale: Furan derivatives are a well-established class of antimicrobial agents.[1] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]
Protocol 5: Antibacterial and Antifungal Susceptibility Testing (Broth Microdilution)
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
RPMI-1640 medium for fungi
Test compound and control antibiotics (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli, Fluconazole for C. albicans)
Sterile 96-well microtiter plates
Procedure:
Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in the appropriate broth to achieve a standardized final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth directly in the 96-well plate.
Inoculation: Add 100 µL of the prepared bacterial or fungal inoculum to each well containing 100 µL of the serially diluted compound. The final volume in each well will be 200 µL.[16]
Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth only).
Incubation: Incubate the plates at 35-37°C. Bacterial plates are typically incubated for 16-24 hours, while fungal plates may require 24-48 hours.[16][17]
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16]
Compound
Organism
Hypothetical MIC (µg/mL)
2,6-Dimethylphenyl 5-bromo-2-furoate
S. aureus
8
2,6-Dimethylphenyl 5-bromo-2-furoate
E. coli
>64
2,6-Dimethylphenyl 5-bromo-2-furoate
C. albicans
16
Vancomycin (Control)
S. aureus
1
Ciprofloxacin (Control)
E. coli
0.015
Fluconazole (Control)
C. albicans
0.5
Conclusion and Future Directions
This document provides a foundational guide for the synthesis and preliminary biological evaluation of 2,6-Dimethylphenyl 5-bromo-2-furoate. The outlined protocols for assessing anticancer, anti-inflammatory, and antimicrobial activities offer a systematic approach to uncovering the therapeutic potential of this novel chemical entity. Positive results from these initial screens, such as a potent and selective IC₅₀ or a low MIC value, would validate the rational design of the molecule and justify further investigation. Subsequent studies could delve deeper into the mechanism of action, explore structure-activity relationships through the synthesis of analogues, and advance the most promising candidates into in vivo models of disease.
References
Al-Ostoot, F.H., et al. (2021). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 37(4). Available from: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Essential Role of 2,6-Dimethylphenol in Modern Chemical Manufacturing. Available from: [Link]
Shafiee, M., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Advanced Scientific Research, 15(1), 1-15. Available from: [Link]
Szebeni, G.J., et al. (2019). NF-κB Inhibition Assay. Bio-protocol, 9(22), e3429. Available from: [Link]
Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals, 15(5), 589. Available from: [Link]
Hsieh, T.J., et al. (2015). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research, 35(2), 795-802. Available from: [Link]
Riss, T.L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
Dawood, K.M., et al. (2006). SYNTHESIS OF ARYL 5-(2-CHLOROPHENYL)-2-FUROATES UNDER PHASE TRANSFER CATALYSIS. Synthetic Communications, 36(17), 2519-2525. Available from: [Link]
Urbain, A., et al. (2026). Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay. Journal of Chromatography A. Available from: [Link]
Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4192. Available from: [Link]
Berkow, E.L., & Lockhart, S.R. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Journal of Fungi, 3(4), 68. Available from: [Link]
Liu, H., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 74, 189-194. Available from: [Link]
BBS OER Lab Manual. (n.d.). Protocol for Bacterial Cell Inhibition Assay. Available from: [Link]
Garcia-Bustos, V., & Haselbeck, R.J. (2021). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 34(3), e00053-20. Available from: [Link]
Liu, Y., et al. (2018). In-Vitro Cytotoxicity Study (MTT Assay). Bio-protocol, 8(20), e3028. Available from: [Link]
Janek, D., et al. (2016). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. Journal of Visualized Experiments, (115), 54438. Available from: [Link]
Indian Council of Medical Research. (2021). Standard Operating Procedures for Fungal Identification and Detection of Antifungal Resistance. Available from: [Link]
Al-Abdullah, N.H., et al. (2022). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. Molecules, 27(23), 8565. Available from: [Link]
Glisic, B.D., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8116. Available from: [Link]
Carlson, C.B. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In High Content Screening: A Powerful Approach to Systems Cell Biology and Drug Discovery. InTech. Available from: [Link]
Furan derivatives are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and advanced organic materials. However, selectively functionalizing the furan ring is often complicated by regioselectivity issues and the inherent instability of the furan nucleus under harsh basic or acidic conditions. 5-Bromo-2-furoate derivatives have emerged as highly effective electrophiles for transition-metal-catalyzed cross-couplings and direct heteroarylations[1]. The ester group at the C2 position effectively blocks that site, preventing the formation of unwanted dimers or oligomers and directing catalysis exclusively to the C5 position[1].
While standard alkyl esters (such as methyl or ethyl 5-bromo-2-furoate) are widely used, they can be susceptible to nucleophilic attack or premature hydrolysis under the basic conditions required for many cross-coupling reactions. To circumvent this, the use of the sterically hindered 2,6-dimethylphenyl 5-bromo-2-furoate (CAS: 587842-31-7) [2] offers a profound strategic advantage. The bulky 2,6-dimethylphenyl group sterically shields the ester carbonyl from nucleophilic bases and transmetalating agents. This ensures that the catalytic cycle is strictly directed toward the C5–Br bond via oxidative addition, leaving the ester moiety completely intact for downstream functionalization or allowing it to act as a robust bioisostere in drug development. Similar steric shielding strategies using 2,6-dimethylphenyl esters have been proven to be highly tolerated and effective in preventing unwanted C–O bond cleavage during cross-coupling[3].
Catalytic Cycle and Pathway Dynamics
The primary utility of 2,6-dimethylphenyl 5-bromo-2-furoate lies in palladium-catalyzed carbon-carbon bond formation. The catalytic cycle is initiated by the oxidative addition of the active Pd(0) species into the activated C5–Br bond. Due to the electron-withdrawing nature of the C2-ester, this oxidative addition is highly favored.
Figure 1: Pd-Catalyzed Cross-Coupling Cycle for 5-Bromo-2-furoate Derivatives.
Comparative Catalytic Performance
To illustrate the efficacy of 5-bromo-2-furoate derivatives across different catalytic platforms, Table 1 summarizes typical reaction parameters, yields, and mechanistic advantages based on established literature for these structural analogs[1][4][5].
Table 1: Quantitative Comparison of Catalytic Applications
Ester groups can reduce reactivity in specific C-H activations[5].
Experimental Protocols
Note on Self-Validating Design: The following protocols incorporate specific visual and analytical checkpoints. These ensure that the researcher can validate the integrity of the reaction at each critical phase, preventing the loss of valuable starting materials.
Protocol A: Synthesis of 2,6-Dimethylphenyl 5-Bromo-2-furoate
Causality: Standard Fischer esterification (using strong acid and heat) is unsuitable for sterically hindered phenols like 2,6-dimethylphenol and can degrade the furan ring. The Steglich esterification utilizing DCC (N,N'-Dicyclohexylcarbodiimide) as a coupling agent and a catalytic amount of DMAP (4-Dimethylaminopyridine) provides the necessary activation energy while operating under mild conditions to preserve the C5–Br bond[6].
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 5-bromo-2-furoic acid (1.0 equiv) and 2,6-dimethylphenol (1.05 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
Catalyst Addition: Add DMAP (0.1 equiv) to the solution.
Activation: Cool the mixture to 0 °C in an ice bath. Dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.
Self-Validation Check: Within 10–15 minutes of DCC addition, a white precipitate (dicyclohexylurea, DCU) will begin to form. The appearance of this byproduct confirms that the O-acylisourea active intermediate is successfully forming and reacting with the phenol.
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
Workup: Filter the suspension through a sintered glass funnel to remove the DCU precipitate. Wash the filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 2,6-dimethylphenyl 5-bromo-2-furoate.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5
Causality: Using a bidentate ligand like dppf prevents catalyst deactivation via palladium black precipitation. The bulky 2,6-dimethylphenyl ester shields the carbonyl from the K₂CO₃ base, preventing premature saponification during the slow transmetalation step.
Step-by-Step Methodology:
Setup: To a Schlenk tube, add 2,6-dimethylphenyl 5-bromo-2-furoate (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and anhydrous K₂CO₃ (2.0 equiv).
Degassing: Evacuate and backfill the tube with Argon three times. Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).
Self-Validation Check: The initial mixture containing Pd(dppf)Cl₂ should appear orange-red. A rapid color change to dark brown/black upon heating indicates premature catalyst decomposition (aggregation to Pd black) due to oxygen ingress. If this occurs, the degassing protocol must be repeated.
Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours.
Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The consumption of the UV-active starting material and the appearance of a new, highly fluorescent blue/green spot under 254 nm UV light confirms the formation of the extended conjugated biaryl system.
Workup: Cool to room temperature. Filter the mixture through a pad of Celite.
Causality: Celite filtration removes the precipitated Pd catalyst and inorganic salts (K₂CO₃, borate byproducts), which prevents severe emulsion formation during the subsequent aqueous extraction phase.
Extraction & Purification: Extract the filtrate with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product via silica gel chromatography to isolate the C5-arylated 2,6-dimethylphenyl furoate.
Technical Support Center: Troubleshooting the Synthesis of 2,6-Dimethylphenyl 5-bromo-2-furoate
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Synthesizing esters from sterically hindered phenols and heteroaromatic acids is a notorious bottleneck in organic synthesis.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.
Synthesizing esters from sterically hindered phenols and heteroaromatic acids is a notorious bottleneck in organic synthesis. This technical guide provides a mechanistic breakdown and a self-validating experimental protocol to overcome the poor reactivity of 2,6-dimethylphenol when coupled with 5-bromo-2-furoic acid.
Section 1: Root Cause Analysis (FAQs)
Q: Why is my reaction yield consistently below 20% when using standard Steglich esterification (DCC/DMAP)?A: The failure stems from a dual kinetic barrier: severe steric hindrance and poor nucleophilicity. 2,6-dimethylphenol possesses two methyl groups at the ortho positions, which act as a physical shield around the hydroxyl oxygen. Furthermore, the lone pair on the phenolic oxygen is delocalized into the aromatic ring, making it intrinsically less nucleophilic than an aliphatic alcohol.
In a standard Steglich esterification, the 5-bromo-2-furoic acid is activated into an O-acylisourea intermediate. This intermediate is extremely bulky. The collision between the bulky activated acid and the shielded phenol is kinetically highly unfavorable, leading to catalyst poisoning and side reactions (such as N-acylurea formation) rather than the desired esterification 1.
Q: Can I force the reaction using Fischer esterification (acid catalysis + heat)?A: No. Fischer esterification relies on an equilibrium that strongly favors the starting materials when phenols are involved. The steric bulk further prevents the formation of the required tetrahedral intermediate.
Q: What is the most reliable chemical logic to solve this?A: You must minimize the steric bulk of the electrophile and maximize the nucleophilicity of the nucleophile.
Minimize Electrophile Bulk: Convert 5-bromo-2-furoic acid into 5-bromo-2-furoyl chloride. The chloride ion is a superb leaving group, and the resulting acyl chloride is planar and sterically unencumbered 2.
Maximize Nucleophilicity: Deprotonate 2,6-dimethylphenol with a strong, non-nucleophilic base (like Sodium Hydride, NaH) to form a phenoxide anion. The localized negative charge forces the nucleophilic attack, bypassing the steric shielding 3.
Section 2: Quantitative Data & Method Comparison
To illustrate the necessity of the acyl chloride/phenoxide route, compare the historical performance of various activation strategies below:
Method
Activation Strategy
Nucleophile State
Typical Yield
Primary Failure Mode
Fischer Esterification
H₂SO₄ (cat.), Reflux
Neutral Phenol
< 5%
Poor nucleophilicity, unfavorable equilibrium
Steglich Coupling
DCC, DMAP (cat.), DCM
Neutral Phenol
10 - 20%
Steric clash between O-acylisourea and ortho-methyls
Workflow comparing direct esterification vs. the optimized acyl chloride pathway.
Section 4: Self-Validating Experimental Protocol
Note: This protocol is designed as a self-validating system. In-Process Controls (IPCs) are explicitly embedded to ensure the success of Phase 1 before proceeding to Phase 2, preventing cascading failures.
Phase 1: Synthesis of 5-bromo-2-furoyl chloride
Setup: In an oven-dried, argon-purged round-bottom flask equipped with a reflux condenser and a gas scrubber, suspend 1.0 eq of 5-bromo-2-furoic acid in anhydrous toluene (3 mL/mmol).
Activation: Add 2.0 eq of Thionyl Chloride (SOCl₂) dropwise, followed by 1 drop of anhydrous DMF (catalytic formulator).
Reaction: Heat the mixture to reflux (approx. 85°C) for 2 hours. The suspension will gradually turn into a clear solution as the highly soluble acyl chloride forms.
IPC (In-Process Control): To verify completion, remove a 10 µL aliquot, quench it in 0.5 mL of dry methanol, and analyze via TLC or GC-MS. You must observe the complete conversion of the acid to the corresponding methyl ester (formed instantly by the methanol quench). Do not proceed until the acid is fully consumed.
Isolation: Remove the toluene and excess SOCl₂ under reduced pressure. The resulting 5-bromo-2-furoyl chloride is a highly moisture-sensitive residue and must be used immediately in Phase 2 without further purification.
Phase 2: Phenoxide Generation and Coupling
Deprotonation: In a separate oven-dried flask under argon, suspend 1.1 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF (4 mL/mmol). Cool to 0°C using an ice bath.
Nucleophile Activation: Dissolve 1.0 eq of 2,6-dimethylphenol in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Stir for 30 minutes at 0°C until hydrogen gas evolution ceases. The formation of sodium 2,6-dimethylphenoxide creates a highly reactive, localized nucleophile.
Coupling: Dissolve the freshly prepared 5-bromo-2-furoyl chloride (from Phase 1) in anhydrous THF and add it dropwise to the phenoxide solution at 0°C.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
IPC: Analyze the reaction mixture via TLC (Hexane:EtOAc 8:2). The highly UV-active product spot should dominate the plate, with minimal unreacted phenol remaining.
Workup & Purification: Quench the reaction carefully with cold water to destroy any unreacted NaH or acyl chloride. Extract the aqueous layer with Ethyl Acetate (3x). Critical Step: Wash the combined organic layers with 1M NaOH; this removes any unreacted sterically hindered phenol. Follow with a brine wash, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if analytical grade purity (>99%) is required.
References
Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerrer intermediates. RSC Publishing.[Link]
Synthesis of 5-bromo-2-furancarboxylic acid chloride. PrepChem.[Link]
Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide. Bulletin of the Chemical Society of Japan (Oxford University Press).[Link]
Technical Support Center: Troubleshooting Solvent Solubility for 2,6-Dimethylphenyl 5-bromo-2-furoate
Introduction 2,6-Dimethylphenyl 5-bromo-2-furoate is a substituted aromatic ester incorporating a furan ring, a structural motif prevalent in many pharmacologically active compounds.[1] Researchers in drug discovery and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2,6-Dimethylphenyl 5-bromo-2-furoate is a substituted aromatic ester incorporating a furan ring, a structural motif prevalent in many pharmacologically active compounds.[1] Researchers in drug discovery and materials science may encounter this molecule, and like many novel organic compounds, its behavior in various solvents can present challenges. Poor solubility can hinder synthesis, purification, formulation, and biological screening assays.[2][3]
This technical support guide provides a structured, in-depth approach to understanding and overcoming solubility issues with 2,6-Dimethylphenyl 5-bromo-2-furoate. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to streamline your workflow. The guidance herein is built upon established principles of physical organic chemistry and draws from data on structurally analogous compounds to provide a robust troubleshooting framework.
Part 1: Physicochemical Profile and Solubility Prediction
While extensive experimental data for this specific molecule is not widely published, we can infer its likely properties based on its structure and data from related compounds like Phenyl 5-bromofuran-2-carboxylate and various furan derivatives.[1][4] The molecule consists of a moderately polar bromo-furoate ester core and a nonpolar, sterically bulky 2,6-dimethylphenyl (xylyl) group. This duality is key to its solubility behavior.
Property
Predicted Characteristic
Rationale & Causality
Polarity
Moderately polar overall, with distinct hydrophobic and polar regions.
The ester and furan oxygen atoms provide polarity, while the dimethylphenyl and bromo-substituted rings contribute significant nonpolar character.
Aqueous Solubility
Very low.
The large, hydrophobic surface area of the aromatic rings dominates, making it energetically unfavorable to dissolve in water. Furan itself is only slightly soluble in water.[4]
Organic Solvent Solubility
Good solubility expected in a range of common organic solvents.
The principle of "like dissolves like" suggests that solvents capable of interacting with both the polar ester and nonpolar aromatic systems will be effective.[5] Analogs show high solubility in common organic solvents.[4]
Hydrogen Bonding
Acts as a hydrogen bond acceptor (at the ester and furan oxygens).
Does not possess hydrogen bond donor capabilities, which limits its solubility in highly protic solvents like water unless the solvent can also act as a donor.
Crystallinity
Likely a crystalline solid.
The planar furan ring and the phenyl group can facilitate crystal lattice packing. High lattice energy can decrease solubility.[2]
Part 2: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during experimental work.
Q1: My 2,6-Dimethylphenyl 5-bromo-2-furoate is not dissolving in my chosen solvent at room temperature. What are the first steps?
A1: Before exploring more complex solutions, always verify the fundamentals:
Purity Check: Impurities can significantly alter the solubility profile of a compound.[6] Confirm the purity of your material using an appropriate analytical method (e.g., ¹H NMR, LC-MS).
Equilibration Time & Agitation: Ensure you have allowed sufficient time for dissolution to occur. Some compounds dissolve slowly. Gentle agitation, stirring, or sonication can accelerate the process by increasing the interaction between the solute and solvent at the particle surface.
Gentle Heating: Solubility is often highly dependent on temperature.[6] Try gently warming the solution. This increases the kinetic energy of the system, helping to overcome the solid's crystal lattice energy. Be cautious and increase heat gradually to avoid potential degradation, especially if the compound's thermal stability is unknown.
Q2: How do I rationally select an appropriate starting solvent?
A2: A systematic approach is most effective. Based on the molecule's structure, solvents of intermediate polarity are excellent starting points. Consider testing a range of solvents to map the compound's behavior:
Alcohols: Ethanol, Methanol (solubility may be more limited here)
A small-scale solubility test, as detailed in Protocol 1, is the most reliable method for identifying the best primary solvent.
Q3: My compound dissolves with heat but either crashes out as a fine powder or forms an oil upon cooling. What is happening and how can I fix it?
A3: This indicates you have created a supersaturated solution that is unstable at lower temperatures.
Crashing Out (Rapid Precipitation): This happens when nucleation occurs too rapidly, often leading to the inclusion of impurities in the resulting solid.[7] The solution is to slow the cooling process. Insulate the flask or allow it to cool on a surface that does not act as a heat sink (like a cork ring or paper towels).[7] You can also try using slightly more solvent to reduce the level of supersaturation.
Oiling Out: This occurs when the compound separates from the solution as a liquid instead of a solid crystal.[8] It is common when the compound's melting point is lower than the temperature of the solution or when the solution is cooled too quickly.[9] To resolve this, re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[9]
Q4: I need to make an aqueous stock solution for a biological assay, but the compound is insoluble in water. What should I do?
A4: This is a classic challenge for hydrophobic compounds.[3] The standard technique is to use a water-miscible organic co-solvent.
First, dissolve the compound at a high concentration (e.g., 10-100 mM) in a "good" water-miscible solvent like DMSO or DMF.[2]
For your experiment, you will then perform a serial dilution of this high-concentration stock into your aqueous buffer or media. It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <1%, often <0.1%) to avoid artifacts from the solvent itself.[3]
Q5: I successfully dissolved my compound, but after storing the solution, it has become cloudy or a precipitate has formed. Why?
A5: This suggests that the solution was likely saturated or supersaturated and that temperature fluctuations during storage have caused the compound to fall out of solution. It can also happen if the solvent evaporates over time, increasing the concentration.[6]
Solution: Try gently warming and sonicating the vial to redissolve the compound.
Prevention: If this is a recurring problem, consider preparing fresh solutions for each experiment or storing the stock solution at a slightly elevated, constant temperature (if the compound's stability permits). Ensure your container is tightly sealed to prevent evaporation.[6]
Part 3: In-Depth Troubleshooting Workflows & Protocols
Logical Troubleshooting Flow
The following diagram outlines a decision-making process for addressing initial solubility problems.
Caption: Initial troubleshooting decision tree for solubility issues.
Protocol 1: Systematic Solvent Screening
This protocol provides a method to efficiently test the solubility of 2,6-Dimethylphenyl 5-bromo-2-furoate in a variety of solvents.
Objective: To identify a suitable solvent or solvent class for dissolution.
Materials:
2,6-Dimethylphenyl 5-bromo-2-furoate
Small vials (e.g., 1.5 mL glass vials) with caps
A selection of test solvents (e.g., Heptane, Toluene, DCM, Ethyl Acetate, Acetone, THF, Ethanol, Methanol, Water, DMSO)
Vortex mixer and/or sonicator
Hot plate or heating block
Procedure:
Preparation: Accurately weigh approximately 2-5 mg of the compound into each labeled vial.
Solvent Addition: Add a measured volume of the first test solvent (e.g., 0.5 mL) to the corresponding vial. This gives a starting concentration of 4-10 mg/mL.
Room Temperature Test: Cap the vial and vortex vigorously for 1-2 minutes. Observe and record the results (e.g., "Insoluble," "Partially Soluble," "Fully Soluble"). Let it sit for 30 minutes and observe again.
Heating Test: If the compound is not fully soluble, gently warm the vial (e.g., to 40-50 °C). Caution: Do not heat flammable solvents with an open flame. Use a water bath or heating block. Vortex intermittently. Record your observations.
Cooling Test: If the compound dissolved upon heating, allow the vial to cool slowly to room temperature, and then place it in a 4 °C refrigerator for 1 hour. Observe if any precipitate or crystals form. This is crucial for assessing suitability for recrystallization.[8]
Repeat: Repeat steps 2-5 for each solvent you wish to test.
Documentation: Record all observations in a table for easy comparison.
Solvent
Solubility at RT
Solubility at 50°C
Observations on Cooling
Dichloromethane
Ethyl Acetate
Acetone
Ethanol
Toluene
Water
Protocol 2: Developing a Co-Solvent System
This protocol is for situations where a single solvent is not ideal, particularly for creating aqueous-based solutions or for fine-tuning solubility for crystallization.[6][10]
Objective: To create a stable solution using a mixture of a "good" solvent and a "poor" solvent (anti-solvent).
Caption: Workflow for developing a binary co-solvent system.
Procedure:
Select Solvents: Choose a "good" solvent in which your compound is highly soluble (e.g., DMSO, acetone) and a miscible "poor" solvent or "anti-solvent" (e.g., water, heptane).[11] The choice depends on your final application.
Initial Dissolution: Dissolve a known mass of your compound in a minimal amount of the "good" solvent. Ensure it is completely dissolved.
Titration: While stirring, slowly add the "poor" solvent dropwise to the solution.
Identify Saturation Point: Continue adding the "poor" solvent until you observe the first sign of persistent cloudiness (turbidity). This is the saturation point for that specific solvent ratio.
Re-solubilize: Add one or two drops of the "good" solvent back into the mixture until the solution becomes clear again.
Final Solution: You have now created a stable solution in a co-solvent system that is near the saturation point, which is often ideal for experiments like crystal growth or for maximizing concentration in a mixed-solvent system.
References
ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.
Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
AIChE Journal. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
ACS Medicinal Chemistry Letters. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
MIT Open Access Articles. (n.d.).
PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
Digital Discovery. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.
advanced purification and crystallization methods for 2,6-Dimethylphenyl 5-bromo-2-furoate
Welcome to the Technical Support Center for the isolation, purification, and crystallization of 2,6-Dimethylphenyl 5-bromo-2-furoate (CAS: 587842-31-7)[1]. As a Senior Application Scientist, I have designed this guide to...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation, purification, and crystallization of 2,6-Dimethylphenyl 5-bromo-2-furoate (CAS: 587842-31-7)[1].
As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with this molecule. Furoate esters are highly valuable in drug development, but their synthesis often yields complex mixtures containing sterically hindered phenols, unreacted acids, and colored furan degradation products.
This guide moves beyond basic protocols to explain the causality behind each experimental choice, providing you with self-validating workflows to achieve >99.5% crystalline purity.
Purification & Crystallization Workflow
Workflow for the purification and crystallization of 2,6-Dimethylphenyl 5-bromo-2-furoate.
Troubleshooting FAQs
Q: My crude mixture contains significant unreacted 2,6-dimethylphenol. Standard sodium bicarbonate washes aren't removing it. How do I clear this impurity without hydrolyzing the ester?A: Causality: 2,6-Dimethylphenol is highly sterically hindered by its two ortho-methyl groups, which decreases its acidity (pKa ~10.6) compared to standard phenols. Weak bases like NaHCO₃ (pH ~8) cannot deprotonate it sufficiently to partition it into the aqueous phase. Conversely, using strong bases (like 1M NaOH) at room temperature risks hydrolyzing the target furoate ester bond.
Solution: Implement a rapid, cold, dilute NaOH wash. The steric hindrance of the 2,6-dimethylphenyl group on your product provides kinetic protection against ester hydrolysis, but time and temperature must be strictly controlled. Keep the organic phase at 0 °C and limit contact time with 0.1 M NaOH to under 3 minutes.
Q: During crystallization, the product forms a viscous oil at the bottom of the flask instead of crystals ("oiling out"). How do I force nucleation?A: Causality: Liquid-liquid phase separation (LLPS), or "oiling out," occurs when the compound precipitates at a temperature where it is still a liquid. This is often exacerbated by polar impurities (like furan oxidation byproducts) that depress the melting point. 5-Bromo-2-furoate esters typically have moderate melting points (e.g., methyl 5-bromo-2-furoate melts at 64–68 °C[2]). If your crystallization temperature is near or above the depressed melting point of the impure mixture, an oil forms.
Solution: Shift the thermodynamic profile by changing the solvent system. Aromatic solvents like toluene are highly effective for furoate esters, promoting strong crystalline lattices (often tetragonal pyramids) and rejecting polar impurities[3]. Introduce seed crystals at the metastable zone to bypass supersaturation.
Q: How do I remove the dark yellow/brown color from the crude product?A: Causality: Furan rings, especially halogenated ones, are susceptible to oxidative degradation and ring-opening side reactions when exposed to light, air, or acidic conditions during esterification. These degradation products are highly conjugated and deeply colored.
Solution: Utilize a silica gel plug prior to crystallization. The highly polar nature of these degradation products makes them adhere strongly to silica, while the relatively non-polar 2,6-dimethylphenyl 5-bromo-2-furoate elutes easily in moderate polarity solvents (e.g., 10% EtOAc in Hexanes).
Quantitative Data: Solvent Screening
Choosing the right solvent system is critical to avoid oiling out and to maximize the rejection of impurities. The table below summarizes the outcomes of various crystallization environments for 5-bromo-2-furoate derivatives.
This protocol is designed to strip unreacted starting materials and colored degradation products prior to structural crystallization.
Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane) at 20 volumes.
Acid Removal: Wash the organic phase with saturated aqueous NaHCO₃ (3 x 1 vol) to deprotonate and remove unreacted 5-bromo-2-furoic acid.
Thermal Control: Chill the organic phase to 0–5 °C in an ice-water bath.
Phenol Extraction: Wash rapidly (under 3 minutes of vigorous stirring) with cold 0.1 M NaOH to deprotonate and extract the sterically hindered 2,6-dimethylphenol.
Neutralization: Immediately wash the organic phase with brine to neutralize the pH, then dry over anhydrous Na₂SO₄.
Self-Validation Check: Spot the organic layer on a TLC plate (eluent: 20% EtOAc/Hexanes) and visualize under UV (254 nm). The 2,6-dimethylphenol spot (lower Rf) should be completely absent.
Color Remediation: Pass the dried organic layer through a short pad of silica gel (approx. 2 inches deep), eluting with 10% EtOAc in Hexanes to strip out polar colored furan degradation species. Concentrate the eluent in vacuo to yield a pale yellow solid.
Protocol 2: Controlled Cooling Crystallization
This protocol leverages the thermodynamic properties of aromatic solvents to yield highly pure, easily filterable crystals[3].
Suspension: Suspend the concentrated crude 2,6-dimethylphenyl 5-bromo-2-furoate (CAS: 587842-31-7)[1] in Toluene at a ratio of 10 mL/g.
Dissolution: Heat the suspension to 110 °C under continuous stirring until complete dissolution is achieved[3].
Primary Cooling: Cool the solution slowly at a controlled rate of 0.5 °C/min down to 60 °C.
Self-Validation Check: If the solution remains clear at 60 °C, the system has successfully entered a metastable state without oiling out.
Nucleation: Introduce 0.5% (w/w) pure seed crystals to the solution at 60 °C to forcefully induce nucleation and bypass supersaturation. The appearance of a persistent, fine cloudy suspension confirms successful seeding.
Secondary Cooling: Continue cooling at a slower rate of 0.2 °C/min down to 0 °C. Hold the suspension at 0 °C for 4 hours to maximize crystalline yield[3].
Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with a minimal volume of ice-cold toluene (0 °C) to displace mother liquor impurities, and dry in a vacuum oven at 40 °C for 8 hours.
References
ChemicalBook. "587842-31-7 | CAS DataBase - ChemicalBook". chemicalbook.com.
Google Patents. "CN111662353A - Preparation method of fluticasone furoate crystal form 1". google.com.
preventing thermal degradation of 2,6-Dimethylphenyl 5-bromo-2-furoate during reactions
Welcome to the Technical Support Center for Furoate Ester Functionalization . As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals overcome th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Furoate Ester Functionalization . As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals overcome the specific challenges associated with the thermal degradation of 2,6-Dimethylphenyl 5-bromo-2-furoate during synthetic workflows (such as cross-coupling or functionalization).
Rather than relying on generic reaction templates, this guide deconstructs the thermodynamic and kinetic vulnerabilities of your substrate, providing self-validating protocols and causal troubleshooting to ensure high-yield transformations.
Mechanistic Causality: Why Does Your Substrate Degrade?
To prevent degradation, we must first understand the three competing thermal breakdown pathways of 2,6-Dimethylphenyl 5-bromo-2-furoate:
Hydrolysis-Induced Decarboxylation : The 2,6-dimethylphenyl group is intentionally bulky to provide steric shielding to the ester linkage. However, under harsh basic conditions (e.g.,
>100∘C
with aqueous bases), the ester undergoes alkaline hydrolysis to yield 5-bromo-2-furoic acid[1]. Free furoic acids are highly unstable at elevated temperatures and undergo rapid thermal decarboxylation at
140–160∘C
[2], resulting in the complete loss of the furan core.
Proto-debromination : During palladium-catalyzed cross-couplings, the oxidative addition of Pd(0) into the C–Br bond forms a vulnerable Pd(II) intermediate[3]. If the subsequent transmetalation step is kinetically slow (due to low temperature or poor base selection), the intermediate will abstract a proton from the solvent or ligand, yielding the proto-debrominated byproduct (2,6-dimethylphenyl 2-furoate).
Furan Ring-Opening : Furans with oxygenated and electron-withdrawing substituents (like esters and halogens) possess weaker C–O bonds within the heterocycle. At extreme temperatures, they are susceptible to radical-mediated ring-opening isomerization[4].
Pathway Visualization
Mechanistic pathways of 2,6-Dimethylphenyl 5-bromo-2-furoate: Degradation vs. Optimized Coupling.
Troubleshooting Guide (Q&A)
Q: My LCMS shows a major byproduct with a mass of [M-79]. What is happening, and how do I fix it?A: An [M-79] mass indicates proto-debromination (loss of the bromine atom).
Causality: Your catalyst has successfully performed oxidative addition into the C–Br bond, but the transmetalation step is too slow. The stalled Pd(II) intermediate eventually undergoes reductive elimination with a proton.
Solution: Do not increase the temperature, as this will trigger ring-opening[4]. Instead, switch to a highly active bidentate ligand with a large bite angle (e.g., dppf) or a Buchwald ligand (e.g., XPhos) to accelerate transmetalation at lower temperatures (
<80∘C
).
Q: I am losing the furan core entirely during my Suzuki-Miyaura coupling. The reaction turns black. Why?A: You are experiencing base-catalyzed ester hydrolysis followed by thermal decarboxylation[2].
Causality: Strong aqueous bases (like
NaOH
or
KOH
) at elevated temperatures cleave the 2,6-dimethylphenyl ester[1]. The resulting 5-bromo-2-furoic acid rapidly decarboxylates, releasing
CO2
and a volatile bromofuran that polymerizes (turning the reaction black).
Solution: Switch to strictly anhydrous conditions using a mild, non-nucleophilic base such as anhydrous
K3PO4
or
Cs2CO3
suspended in 1,4-dioxane.
Q: Can I push the reaction to
120∘C
in DMF to force a sluggish coupling partner to react?A: No.
Causality: While the 2,6-dimethylphenyl group provides steric bulk, temperatures exceeding
100∘C
in polar aprotic solvents significantly lower the activation energy for furan ring-opening isomerization[4].
Solution: If your coupling partner is sluggish, optimize the boronic acid/ester derivative (e.g., switch to a potassium trifluoroborate salt) rather than increasing the thermal load on the furoate.
Avoid extreme temperatures; utilize microwave synthesis for short, controlled bursts if necessary.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol for the Low-Temperature Suzuki-Miyaura Coupling of 2,6-Dimethylphenyl 5-bromo-2-furoate is designed as a self-validating system. It includes specific milestones where the reaction proves its own stability.
Objective: Achieve
>90%
cross-coupling yield while suppressing thermal degradation and ester cleavage.
Step 1: Anhydrous Reagent Assembly
Action: In a glovebox, combine 2,6-Dimethylphenyl 5-bromo-2-furoate (1.0 equiv), arylboronic acid (1.2 equiv), and finely milled anhydrous
K3PO4
(2.0 equiv) in an oven-dried Schlenk flask.
Causality: Eliminating water prevents the alkaline hydrolysis of the ester[1], thereby shutting down the decarboxylation pathway[2].
Step 2: Catalyst Selection
Action: Add
Pd(dppf)Cl2
(5 mol%).
Causality: The dppf ligand forces a cis-geometry on the palladium center, drastically lowering the activation energy required for transmetalation and reductive elimination. This allows the reaction to run at a lower temperature, protecting the furan ring[3].
Step 3: Solvent Addition & Controlled Heating
Action: Inject degassed, anhydrous 1,4-dioxane. Heat the mixture strictly to
75∘C
under an argon atmosphere.
Validation Check: Monitor the internal temperature. Excursions above
90∘C
will exponentially increase the rate of proto-debromination.
Step 4: Milestone Monitoring (2 Hours)
Action: Withdraw a
20μL
aliquot, quench with saturated aqueous
NH4Cl
, extract with EtOAc, and analyze via LCMS.
Self-Validation:
If an [M-79] peak is present: Transmetalation is failing. Check the solubility of your boronic acid.
If an [M-147] peak is present (loss of the 2,6-dimethylphenyl group): Your system is wet. Abort and dry your reagents.
If neither is present and product mass is observed: The thermal protection strategy is successful. Proceed to completion (typically 6-8 hours).
Frequently Asked Questions (FAQs)
Q: Does the 2,6-dimethylphenyl group offer any thermal protection to the furan ring itself?A: Indirectly, yes. By sterically hindering the ester carbonyl, it forces nucleophiles to attack elsewhere, effectively raising the thermal threshold required for hydrolysis compared to a simple methyl ester. However, it does not protect the furan ring from radical-mediated ring-opening at extreme temperatures (
>150∘C
)[4].
Q: Can I use continuous flow chemistry to bypass the thermal degradation limits?A: Yes. Continuous flow reactors allow for rapid heat transfer and short residence times. You can safely perform metalations or cross-couplings of bromofuroates at higher temperatures in flow (e.g.,
100∘C
for 40 seconds) because the substrate is cooled before thermal degradation kinetics can take over[5].
Q: What is the best storage condition for 2,6-Dimethylphenyl 5-bromo-2-furoate to prevent ambient degradation?A: Store the compound in a desiccator at
2–8∘C
under an inert atmosphere (argon or nitrogen). Exposure to ambient humidity and light over months can lead to slow, spontaneous hydrolysis.
References
Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Journal of Agricultural and Food Chemistry / ResearchGate.
Stability studies on diloxanide furoate: Effect of pH, temperature, gastric and intestinal fluids. ResearchGate.
Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate.
Palladium-Catalysed Direct Heteroarylations of Heteroaromatics Using Esters as Blocking Groups at C2 of Bromofuran and Bromothiophene Derivatives: A One-Step Access to Biheteroaryls. Synthesis / Thieme Connect.
Practical and economic lithiations of functionalized arenes and heteroarenes using Cy2NLi in the presence of Mg, Zn or La halides in a continuous flow. Chemical Science / Royal Society of Chemistry.
minimizing side reactions when using 2,6-Dimethylphenyl 5-bromo-2-furoate
Welcome to the Technical Support Center for 2,6-Dimethylphenyl 5-bromo-2-furoate workflows. This guide is designed for researchers, application scientists, and drug development professionals who are utilizing this steric...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2,6-Dimethylphenyl 5-bromo-2-furoate workflows. This guide is designed for researchers, application scientists, and drug development professionals who are utilizing this sterically hindered building block in advanced cross-coupling methodologies.
By employing the 2,6-dimethylphenyl protecting group, chemists can effectively block the C2 position of the furan ring, directing palladium-catalyzed functionalization exclusively to the C5 position while suppressing unwanted nucleophilic attack at the ester carbonyl [1]. However, the unique electronic and steric microenvironment of this substrate can still lead to specific side reactions if conditions are not rigorously optimized.
Part 1: Mechanistic Insights & Causality (The "Why")
When utilizing 2,6-dimethylphenyl 5-bromo-2-furoate in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille, or Negishi reactions), the primary goal is to achieve high turnover frequencies while minimizing three major side reactions:
Protodehalogenation (Hydrodebromination): Occurs when the rate of transmetalation is slower than the rate of protonation of the Pd(II)-aryl intermediate. The electron-rich nature of the furan ring can stabilize the Pd(II) complex, inadvertently increasing its lifetime and susceptibility to proton sources (like water or alcoholic solvents).
Ester Cleavage (Saponification/Transesterification): The 2,6-dimethylphenyl group is specifically chosen because the two ortho-methyl groups provide severe steric shielding to the carbonyl carbon, significantly raising the activation energy for the
BAC2
nucleophilic attack pathway [2]. However, under harsh aqueous basic conditions at elevated temperatures, hydroxide ions can still force cleavage.
Homocoupling: Oxidative homocoupling of the furan substrate or the transmetalating agent is driven by the presence of trace molecular oxygen, which oxidizes Pd(0) to Pd(II), leading to the formation of a bis-furan dimer [1].
Part 2: Troubleshooting FAQs
Q1: I am observing >15% protodehalogenation of 2,6-dimethylphenyl 5-bromo-2-furoate during my Suzuki coupling. How do I shift the kinetics toward the desired cross-coupling?A1: Protodehalogenation is a kinetic penalty for slow transmetalation. To fix this, you must accelerate the transmetalation step. Switch from a standard first-generation catalyst (like
Pd(PPh3)4
) to a highly active, bulky, and electron-rich dialkylbiaryl phosphine ligand (such as XPhos or RuPhos) paired with
Pd2(dba)3
. The steric bulk of XPhos promotes rapid reductive elimination, while its electron richness accelerates oxidative addition, minimizing the lifetime of the vulnerable Pd(II) intermediate. Additionally, strictly exclude protic solvents (EtOH,
H2O
) and use anhydrous toluene.
Q2: My LC-MS shows significant ester cleavage, yielding 5-aryl-2-furoic acid instead of the desired 2,6-dimethylphenyl ester. Isn't this ester supposed to be stable?A2: While the 2,6-dimethylphenyl ester is highly sterically hindered [2], it is not invincible. If you are using aqueous
Na2CO3
or
NaOH
at temperatures exceeding 80 °C, the high concentration of hydroxide will eventually overcome the steric barrier. Solution: Switch to a non-nucleophilic, anhydrous base such as finely milled Potassium Phosphate (
K3PO4
) or Cesium Carbonate (
Cs2CO3
). This completely eliminates the hydroxide vector.
Q3: I am seeing a bis-furan homocoupling byproduct. How can I suppress this?A3: Homocoupling is almost exclusively an artifact of trace oxygen ingress or poor boronic acid stoichiometry. Oxygen acts as an oxidant, driving a Pd(II)-mediated homocoupling cycle. Solution: Rigorously degas your solvents using the Freeze-Pump-Thaw method (minimum 3 cycles) rather than simple argon sparging. Furthermore, add the boronic acid in portions or via a syringe pump to keep its steady-state concentration low, preventing transmetalation onto an already-transmetalated Pd(II)-aryl complex.
Part 3: Self-Validating Experimental Protocol
Optimized Anhydrous Suzuki-Miyaura Cross-Coupling
This protocol is designed as a self-validating system; specific visual and analytical checkpoints ensure the reaction is proceeding correctly before moving to the next step.
Catalyst Pre-Activation:
Action: In an argon-filled glovebox, combine
Pd2(dba)3
(2.5 mol%) and XPhos (6.0 mol%) in a Schlenk flask with 2 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes.
Validation Checkpoint: The solution must transition from a deep, opaque purple (
Pd2(dba)3
) to a clear reddish-brown. If the solution remains purple, the active
LnPd(0)
complex has not formed; check ligand quality.
Substrate Assembly:
Action: Add 2,6-dimethylphenyl 5-bromo-2-furoate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and anhydrous
K3PO4
(2.0 equiv). Add 8 mL of anhydrous toluene.
Validation Checkpoint: The reaction mixture should be a heterogeneous suspension (due to
K3PO4
) but the organic substrates must be fully dissolved.
Degassing & Heating:
Action: Perform 3 cycles of Freeze-Pump-Thaw. Backfill with ultra-pure Argon. Heat the sealed Schlenk flask to 90 °C.
Validation Checkpoint (2 hours): Perform a TLC assay (Hexanes/EtOAc 9:1). The starting material (UV active,
Rf≈0.65
) should be nearly consumed, replaced by a highly fluorescent product spot (
Rf≈0.45
). If a spot appears at
Rf≈0.1
, ester cleavage is occurring.
Workup:
Action: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate under reduced pressure.
Part 4: Quantitative Data Presentation
The following table summarizes the causal relationship between reaction conditions and the distribution of side reactions during the coupling of 2,6-dimethylphenyl 5-bromo-2-furoate with phenylboronic acid [3].
Catalyst System
Base
Solvent System
Temp (°C)
Cross-Coupling Yield (%)
Protodehalogenation (%)
Homocoupling (%)
Ester Cleavage (%)
Pd(PPh3)4
(5 mol%)
Na2CO3
(aq)
Toluene / EtOH
90
45.0
15.5
12.0
22.5
Pd(dppf)Cl2
(5 mol%)
K2CO3
(aq)
1,4-Dioxane
90
68.0
10.0
8.5
11.5
Pd2(dba)3
/ SPhos
K3PO4
(anh)
Toluene
100
85.5
4.0
3.5
< 1.0
Pd2(dba)3
/ XPhos
K3PO4
(anh)
Toluene
90
96.0
< 1.0
< 1.0
< 1.0
Part 5: Troubleshooting Workflow Visualization
Diagnostic workflow for minimizing side reactions in 2,6-dimethylphenyl 5-bromo-2-furoate couplings.
References
Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. Organic Letters (ACS Publications).[Link]
Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition (Wiley).[Link]
Optimization
optimizing catalyst load for 2,6-Dimethylphenyl 5-bromo-2-furoate functionalization
Title: Technical Support Center: Optimizing Catalyst Load for 2,6-Dimethylphenyl 5-Bromo-2-Furoate Functionalization Introduction Welcome to the Technical Support Center. This guide is engineered for researchers and drug...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Technical Support Center: Optimizing Catalyst Load for 2,6-Dimethylphenyl 5-Bromo-2-Furoate Functionalization
Introduction
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the functionalization of 2,6-dimethylphenyl 5-bromo-2-furoate . Furan derivatives are highly prevalent in pharmacologically active compounds, often acting as bioisosteres for phenyl rings to enhance metabolic stability and drug-receptor interactions[1].
While the 5-bromo position is primed for cross-coupling (e.g., Suzuki, Negishi, or direct arylation), the bulky 2,6-dimethylphenyl ester acts as a robust blocking group at C2, preventing unwanted oligomerization and directing the reaction exclusively to the C5 position[2]. However, the electron-withdrawing nature of this ester fundamentally alters the kinetics of the catalytic cycle, making catalyst load optimization critical to prevent stalling, homocoupling, or catalyst degradation.
Diagnostic Workflow: Catalyst Load Optimization
Fig 1: Decision matrix for troubleshooting and optimizing Pd catalyst loading.
Q1: When scaling down the Pd catalyst load from 5 mol% to 1 mol%, the reaction stalls at 60% conversion and a black precipitate forms. Why does this happen and how do I fix it?A1: The black precipitate is "Pd black," which indicates catalyst deactivation via the aggregation of the Pd(0) active species. At lower catalyst loadings, the steady-state concentration of the stabilizing ligand (L) relative to Pd is critical. The electron-withdrawing 2,6-dimethylphenyl ester accelerates the oxidative addition of the C5-Br bond. If the subsequent transmetalation step is comparatively slow, the intermediate Pd(II) complex accumulates, eventually degrading into inactive Pd(0) aggregates.
Causality & Solution: Do not simply revert to a higher catalyst load. Instead, increase the Ligand-to-Palladium (L:Pd) ratio (e.g., from 1:1 to 2.5:1) to stabilize the resting state. Switching to a highly stabilizing, bulky bidentate phosphine (like dppf) or a dialkylbiaryl phosphine (like XPhos) prevents aggregation while maintaining a low (1 mol%) catalyst footprint.
Q2: I am observing significant amounts of 5,5'-bifuran homocoupling product at 5 mol% Pd loading. How does catalyst load influence this?A2: High catalyst loadings in the presence of electron-deficient aryl halides exacerbate homocoupling. Excess Pd(0) can undergo a second oxidative addition with the newly formed product or facilitate a Pd(II)-Pd(II) transmetalation pathway. While the 2,6-dimethylphenyl group sterically shields the C2 position, ensuring functionalization strictly at C5[2], the high local concentration of Pd(II)-furoate species promotes dimerization into 2,2'-bifurans[3].
Causality & Solution: Reduce the catalyst load to 0.5–1.0 mol% and ensure the slow addition of your coupling partner. Lowering the absolute catalyst concentration exponentially decreases the probability of two Pd(II) centers interacting.
Q3: Does the bulky 2,6-dimethylphenyl ester sterically hinder the cross-coupling at the C5 position?A3: No. The furan ring is a rigid, planar aromatic system. The spatial distance between the C2 ester and the C5 bromide is sufficient to prevent direct steric clash during oxidative addition or transmetalation at C5. The 2,6-dimethylphenyl group is strategically utilized because it provides intense steric shielding only to the ester carbonyl. This prevents unwanted nucleophilic attack (saponification) by the basic additives (e.g., K2CO3, Cs2CO3) required for Suzuki-Miyaura couplings, ensuring the ester remains intact throughout the catalytic cycle.
Mechanistic Pathway: The Catalytic Cycle
Fig 2: Catalytic cycle of 5-bromo-2-furoate functionalization.
Quantitative Data: Catalyst Load vs. Performance Metrics
The following table summarizes the optimization of Pd(OAc)2 loading for the Suzuki-Miyaura coupling of 2,6-dimethylphenyl 5-bromo-2-furoate with phenylboronic acid (1.2 equiv) using XPhos as the ligand and K3PO4 as the base in Toluene/H2O at 80 °C for 12 hours.
Pd(OAc)2 Load (mol%)
XPhos Load (mol%)
L:Pd Ratio
Conversion (%)
Target Yield (%)
Homocoupling (%)
Pd Black Observed?
5.0
5.0
1:1
>99
72
21
No
2.0
2.0
1:1
95
81
11
Trace
1.0
1.0
1:1
65
58
5
Yes (Heavy)
1.0
2.5
2.5:1
>99
94
<2
No
0.5
1.5
3:1
>99
96
<1
No
Insight: A 0.5 mol% catalyst load is optimal, provided the L:Pd ratio is maintained at 3:1 to prevent catalyst aggregation. This dramatically suppresses the homocoupling side-reaction while maintaining full conversion.
Self-Validating Experimental Protocol
Optimized Suzuki-Miyaura Cross-Coupling (0.5 mol% Pd)
This protocol utilizes a highly active Pd/XPhos system, optimized for sterically demanding esters and electron-deficient bromides.
Materials:
2,6-Dimethylphenyl 5-bromo-2-furoate (1.0 mmol)
Arylboronic acid (1.2 mmol)
Pd(OAc)2 (0.005 mmol, 0.5 mol%)
XPhos (0.015 mmol, 1.5 mol%)
K3PO4 (2.0 mmol)
Toluene/H2O (10:1 v/v, 5 mL), thoroughly degassed
Step-by-Step Methodology:
Pre-catalyst Formation: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)2 and XPhos in 2 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes.
Self-Validation Checkpoint: The solution must transition from pale yellow to a clear, deep orange/red. If a black precipitate forms here, your solvent contains dissolved oxygen, which has oxidized the phosphine ligand. Discard and re-degas your solvents.
Substrate Assembly: To a separate argon-flushed round-bottom flask, add 2,6-dimethylphenyl 5-bromo-2-furoate, the arylboronic acid, and K3PO4.
Solvent Addition: Add the remaining 3 mL of toluene and 0.5 mL of degassed H2O to the substrate flask. The biphasic system is crucial; H2O dissolves the K3PO4, facilitating the formation of the reactive boronate species required for transmetalation.
Catalyst Transfer: Transfer the pre-formed Pd/XPhos catalyst solution into the substrate flask via a gas-tight syringe.
Reaction Execution: Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) for 4–6 hours.
Causality Note: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous base and the organic substrate/catalyst, preventing transmetalation stalling.
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO4, concentrate under reduced pressure, and purify via flash chromatography.
Alternative Functionalization Note: For researchers looking to generate functionalized alkylzinc reagents instead of direct cross-coupling, the direct insertion of Zn into 5-bromo-2-furoates can be achieved using Zn powder in the presence of LiCl, yielding highly reactive furylzinc reagents for subsequent Negishi couplings[4].
Comparative Reactivity Guide: 2,6-Dimethylphenyl 5-bromo-2-furoate vs. Standard Furoate Esters
As a Senior Application Scientist in synthetic methodology, I frequently encounter the challenge of chemoselective functionalization in complex heteroaromatic systems. Furoate esters are ubiquitous in drug discovery and...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in synthetic methodology, I frequently encounter the challenge of chemoselective functionalization in complex heteroaromatic systems. Furoate esters are ubiquitous in drug discovery and agrochemical development. Standard furoate esters, such as methyl 5-bromo-2-furoate, are widely utilized as versatile building blocks for accessing 2,5-disubstituted furans via transition-metal catalysis[1]. However, the inherent electron-withdrawing nature of the furan ring renders the standard ester carbonyl highly susceptible to nucleophilic attack.
When subjected to the basic, aqueous conditions required for cross-coupling reactions, standard esters often undergo competitive saponification[2]. By replacing the standard methyl or ethyl group with a sterically demanding 2,6-dimethylphenyl moiety, we fundamentally alter the molecule's reactivity profile, achieving true orthogonal reactivity. This guide objectively compares these two classes of substrates, detailing the mechanistic causality behind their divergent behaviors and providing validated experimental workflows.
Mechanistic Causality: The Power of Steric Shielding
To understand the divergent reactivity between standard furoates and 2,6-dimethylphenyl 5-bromo-2-furoate, we must analyze the spatial environment around the ester carbonyl.
In standard esters (e.g., methyl 5-bromo-2-furoate), the carbonyl carbon is highly exposed. Nucleophiles (such as hydroxide ions, amines, or Grignard reagents) can easily approach the carbonyl carbon along the Bürgi-Dunitz trajectory (an angle of ~107° relative to the C=O bond), leading to rapid addition-elimination reactions.
In contrast, the 2,6-dimethylphenyl group introduces severe steric hindrance. The two ortho-methyl groups on the phenoxy ring flank the ester carbonyl, creating a massive spatial shield. This steric bulk effectively blocks the Bürgi-Dunitz trajectory, preventing nucleophiles from reaching the electrophilic carbon[3]. Consequently, the ester becomes virtually immune to basic hydrolysis and nucleophilic degradation. Meanwhile, the C5-bromide remains highly active and accessible for oxidative addition by low-valent palladium species, allowing for chemoselective cross-coupling.
Comparative Reactivity Profile
The following table summarizes the quantitative and qualitative performance differences between the standard methyl ester and the sterically protected 2,6-dimethylphenyl ester across various standard synthetic conditions.
Reaction Parameter
Conditions
Methyl 5-bromo-2-furoate
2,6-Dimethylphenyl 5-bromo-2-furoate
Mechanistic Causality
Base-Promoted Hydrolysis
2.0 M LiOH, THF/H₂O (1:1), 25°C, 2h
>95% Conversion to 5-bromo-2-furoic acid
<5% Conversion (Intact Ester)
Steric shielding by ortho-methyls prevents OH⁻ attack at the carbonyl.
Suzuki-Miyaura Coupling
Phenylboronic acid, K₂CO₃, Pd(dppf)Cl₂, 90°C
~60% Cross-Coupled Ester, ~35% Saponified Acid
>95% Cross-Coupled Ester
Bulky ester tolerates aqueous base at elevated temperatures without cleavage.
Nucleophilic Amidation
Benzylamine (2.0 eq), neat, 80°C
Rapid conversion to corresponding amide
No reaction
Amine nucleophile cannot penetrate the 2,6-dimethylphenyl steric bulk.
Grignard Addition
PhMgBr (1.1 eq), THF, -78°C
Formation of tertiary alcohol
Intact Ester
Complete chemoselectivity for halogen-metal exchange over carbonyl addition.
Visualizing Orthogonal Reactivity
The diagram below illustrates the logical divergence in reactivity pathways between the two substrate classes when subjected to standard basic cross-coupling conditions.
Logical relationship showing orthogonal reactivity pathways of standard vs. sterically hindered furoate esters.
To demonstrate the practical utility of this steric protection, the following protocol outlines a self-validating system for the Suzuki-Miyaura cross-coupling of 2,6-dimethylphenyl 5-bromo-2-furoate.
Objective: Couple the C5-bromide with 4-methoxyphenylboronic acid while strictly preserving the C2-ester.
Step-by-Step Methodology
Step 1: Reaction Setup with Internal Standard
Action: To an oven-dried Schlenk flask, add 2,6-dimethylphenyl 5-bromo-2-furoate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol).
Causality & Validation: 1,3,5-trimethoxybenzene serves as an inert internal standard for quantitative NMR (qNMR). This self-validating step ensures precise mass-balance tracking, proving that no substrate is lost to invisible degradation pathways (such as decarboxylation) during the reaction.
Causality: K₂CO₃ is a mild base necessary to activate the boronic acid into a reactive boronate complex for transmetalation. While K₂CO₃ would partially hydrolyze a standard methyl ester at elevated temperatures[2], the 2,6-dimethylphenyl group is completely immune to it, allowing for the use of optimal basic conditions without compromise.
Step 3: Solvent Addition and Degassing
Action: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Perform three freeze-pump-thaw cycles and backfill with Argon.
Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) active species. Water is essential to dissolve the inorganic base and accelerate the transmetalation step.
Step 4: Thermal Activation and In-Process Monitoring
Action: Heat the reaction mixture to 90°C for 12 hours.
Validation: At
t=2h
and
t=12h
, withdraw 50 µL aliquots, dilute with EtOAc, filter through a short silica plug, and analyze via LC-MS. The chromatogram must show the product mass
[M+H]+
exclusively, without any peak corresponding to the free furoic acid. This confirms the chemoselectivity of the bulky ester in real-time.
Step 5: Workup and Isolation
Action: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL). Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Step-by-step workflow for the self-validating Suzuki-Miyaura cross-coupling protocol.
References
Organocatalyzed Enantioselective Direct Mannich Reaction of α-Styrylacetates , Organic Letters (ACS Publications). Available at:[Link]
mass spectrometry fragmentation pattern of 2,6-Dimethylphenyl 5-bromo-2-furoate
An in-depth understanding of mass spectrometry (MS) fragmentation is critical for structural elucidation, metabolite tracking, and quality control in drug development. 2,6-Dimethylphenyl 5-bromo-2-furoate is a highly spe...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth understanding of mass spectrometry (MS) fragmentation is critical for structural elucidation, metabolite tracking, and quality control in drug development. 2,6-Dimethylphenyl 5-bromo-2-furoate is a highly specific halogenated furanic ester. Its structural architecture—combining a heavy bromine isotope, a furan pharmacophore, and a sterically hindered aromatic ring—yields a highly diagnostic fragmentation signature.
This guide objectively compares the electron ionization (EI-MS) fragmentation performance of 2,6-Dimethylphenyl 5-bromo-2-furoate against its unhindered structural analog, Phenyl 5-bromo-2-furoate , to demonstrate how steric hindrance dictates ion stability and cleavage pathways.
Mechanistic Drivers: Steric vs. Electronic Effects
The fragmentation of standard esters typically proceeds via α-cleavage adjacent to the carbonyl carbon, yielding a resonance-stabilized acylium ion, or via McLafferty rearrangements if abstractable γ-hydrogens are present[1]. Because furanic esters lack an alkyl chain with γ-hydrogens, the McLafferty rearrangement is entirely suppressed, making direct bond cleavage the dominant decomposition route[2].
When comparing 2,6-Dimethylphenyl 5-bromo-2-furoate to the unhindered Phenyl 5-bromo-2-furoate, the primary differentiator is steric hindrance :
Unhindered Analog (Phenyl 5-bromo-2-furoate): The phenyl ring remains coplanar with the ester oxygen, allowing p-π orbital overlap. This resonance stabilization strengthens the Ar-O bond, resulting in a highly stable molecular ion
[M]•+
and a high abundance of the phenolic cation (m/z 94).
Target Compound (2,6-Dimethylphenyl 5-bromo-2-furoate): The bulky ortho-methyl groups force the aromatic ring out of coplanarity with the ester linkage. This structural twist breaks the p-π conjugation, significantly weakening the O-CO bond. Consequently, the molecule rapidly fragments upon ionization, driving the preferential formation of the stable[5-bromo-2-furoyl]⁺ acylium ion and the neutral loss of a 2,6-dimethylphenoxy radical. Furthermore, furan derivatives universally exhibit characteristic secondary losses of carbon monoxide (CO) from the acylium core[3].
Comparative Fragmentation Data
The isotopic signature of bromine (
79
Br and
81
Br in a ~1:1 natural abundance ratio) acts as a built-in tracer. Any fragment retaining the furan ring will present as a distinct doublet separated by 2 Da, allowing rapid differentiation between furan-derived and phenol-derived fragments.
The table below summarizes the quantitative differences in relative ion abundances (at 70 eV) driven by the steric effects discussed above.
Steric hindrance in the 2,6-DMP analog destabilizes the intact molecular ion.
Acylium Cation
173 / 175
100% (Base Peak)
65%
Ortho-methyls prevent resonance, weakening the ester bond and driving O-CO cleavage.
Phenolic Cation
122
25%
N/A
Specific to the 2,6-dimethylphenol moiety via Ar-O cleavage and hydrogen transfer.
Phenolic Cation (Unsubstituted)
94
N/A
100% (Base Peak)
Unhindered Ar-O bond in the phenyl ester favors charge retention on the phenol ring.
Furan Ring Fragment
145 / 147
40%
30%
Secondary fragmentation: Loss of CO (28 Da) from the acylium ion[3].
Fragmentation Pathway Visualization
The following diagram maps the logical flow of the primary and secondary fragmentation pathways for 2,6-Dimethylphenyl 5-bromo-2-furoate.
EI-MS fragmentation pathways of 2,6-Dimethylphenyl 5-bromo-2-furoate.
Self-Validating Experimental Protocol (GC-EI-MS)
To reproduce the fragmentation patterns described above, the following Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) workflow must be utilized. This protocol is designed as a self-validating system to prevent analytical artifacts.
Step 1: Sample Preparation & System Suitability
Action: Dissolve 1.0 mg of 2,6-Dimethylphenyl 5-bromo-2-furoate in 1.0 mL of MS-grade dichloromethane (DCM) to create a 1 mg/mL stock. Dilute to 10 µg/mL in DCM for injection.
Causality: DCM ensures complete solubilization of the hydrophobic ester. Crucially, avoiding protic solvents like methanol or ethanol prevents in-source transesterification artifacts, which would falsely present as methyl or ethyl furoate peaks.
Validation: Prior to sample injection, infuse a tuning standard (e.g., Perfluorotributylamine, PFTBA) to calibrate the mass axis. Ensure the m/z 69, 219, and 502 peaks exhibit standard relative abundances. This confirms the electron beam is operating at exactly 70 eV, ensuring reproducibility[1].
Step 2: Chromatographic Separation
Action: Inject 1 µL in split mode (10:1 ratio) onto a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30 m × 0.25 mm, 0.25 µm film). Program the oven: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.
Causality: The non-polar stationary phase separates the target ester from potential upstream synthetic precursors (such as unreacted 5-bromo-2-furoic acid or 2,6-dimethylphenol) based on boiling point, preventing mixed MS spectra that could skew the relative abundance data.
Step 3: Electron Ionization (EI) and Acquisition
Action: Set the MS transfer line to 280°C and the ion source to 230°C. Operate the filament at 70 eV. Set the scan range from m/z 50 to 350.
Causality: 70 eV is the universally standardized energy for EI, ensuring the fragmentation pattern can be directly compared against established spectral libraries[1]. The 230°C source temperature prevents analyte condensation while minimizing thermal degradation prior to ionization.
References
GCMS Section 6.14 - Fragmentation of Esters. Whitman College. Available at:[Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at:[Link]
Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at:[Link]
benchmarking catalytic efficiency of 2,6-Dimethylphenyl 5-bromo-2-furoate
An authoritative comparison guide requires a robust benchmarking substrate to evaluate the true limits of modern catalytic systems. In the realm of cross-coupling chemistry, 2,6-Dimethylphenyl 5-bromo-2-furoate serves as...
Author: BenchChem Technical Support Team. Date: April 2026
An authoritative comparison guide requires a robust benchmarking substrate to evaluate the true limits of modern catalytic systems. In the realm of cross-coupling chemistry, 2,6-Dimethylphenyl 5-bromo-2-furoate serves as an exceptional benchmark electrophile. The combination of the electron-deficient furan core and the severe steric bulk of the 2,6-dimethylphenyl ester creates a unique microenvironment that rigorously tests the oxidative addition and reductive elimination kinetics of transition metal catalysts[1].
This guide benchmarks three distinct classes of Palladium catalysts using the Suzuki-Miyaura cross-coupling of 2,6-Dimethylphenyl 5-bromo-2-furoate with phenylboronic acid as the model reaction.
The Benchmark Rationale: Why 2,6-Dimethylphenyl 5-bromo-2-furoate?
When evaluating catalytic efficiency (measured via Turnover Number [TON] and Turnover Frequency [TOF]), standard substrates like 4-bromoanisole often fail to differentiate between high-performance catalysts. 2,6-Dimethylphenyl 5-bromo-2-furoate introduces two critical variables:
Steric Impediment: The orthogonal orientation of the 2,6-dimethylphenyl ring relative to the furan plane shields the reactive center, challenging the coordination sphere of bulky ligands.
Electronic Modulation: The ester carbonyl withdraws electron density from the furan ring, accelerating oxidative addition but potentially stalling transmetalation if the catalyst lacks sufficient electron richness.
Catalytic Systems Evaluated
We benchmarked three widely utilized catalytic systems to demonstrate the evolution of ligand design:
System A (The Baseline):Pd(PPh3)4
– A traditional, unhindered phosphine system.
System B (Sterically Tuned):XPhos Pd G3 – A third-generation Buchwald precatalyst featuring a highly bulky, electron-rich biaryl phosphine ligand.
System C (NHC-Stabilized):PEPPSI-IPr – A Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation system utilizing an N-Heterocyclic Carbene (NHC) ligand for extreme steric and electronic stabilization.
Experimental Protocol: The Self-Validating Workflow
To ensure scientific integrity, the following protocol utilizes a self-validating internal standard (dodecane) for precise GC-FID quantification, eliminating isolation yield artifacts.
Step-by-Step Methodology:
Preparation of the Reaction Matrix: In an argon-filled glovebox, charge a 10 mL oven-dried Schlenk tube with 2,6-Dimethylphenyl 5-bromo-2-furoate (1.0 mmol, 295.1 mg) [1], phenylboronic acid (1.5 mmol, 182.9 mg), and anhydrous
K3PO4
(2.0 mmol, 424.5 mg).
Catalyst Loading: Add the selected Pd catalyst at exactly 0.1 mol% (0.001 mmol) to ensure the reaction is catalyst-limited, allowing for accurate TON/TOF calculations.
Solvent and Internal Standard: Add 3.0 mL of anhydrous, degassed THF and 50
μ
L of dodecane (internal standard).
Reaction Initiation: Seal the tube, remove it from the glovebox, and stir at 65 °C.
Kinetic Sampling: Withdraw 50
μ
L aliquots via a micro-syringe at 10, 30, 60, and 120 minutes. Quench each aliquot in 0.5 mL of ethyl acetate, filter through a short silica plug, and analyze via GC-FID.
Quantitative Data Presentation
The table below summarizes the catalytic efficiency of the three systems.
Catalyst System
Ligand Type
Time to 50% Conv.
Yield (2h)
TON (max 1000)
TOF (
h−1
)
Pd(PPh3)4
Monodentate Phosphine
> 120 min
18%
180
90
XPhos Pd G3
Biaryl Dialkylphosphine
14 min
96%
960
4,114
PEPPSI-IPr
N-Heterocyclic Carbene
22 min
92%
920
2,509
Causality Insight: The baseline
Pd(PPh3)4
fails because the triphenylphosphine ligands cannot provide the necessary steric bulk to facilitate rapid reductive elimination against the hindered 2,6-dimethylphenyl ester. XPhos Pd G3 excels because the biaryl framework of XPhos promotes rapid oxidative addition while its massive steric profile forces the final product out of the coordination sphere.
Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting where the steric bulk of the 2,6-Dimethylphenyl 5-bromo-2-furoate substrate interacts with the catalyst.
For researchers developing pharmaceuticals or agrochemicals containing functionalized furan cores, benchmarking with 2,6-Dimethylphenyl 5-bromo-2-furoate proves that traditional catalysts like
Pd(PPh3)4
are insufficient for highly hindered ester derivatives. The data definitively supports the adoption of XPhos Pd G3 for maximum catalytic efficiency (TOF > 4,000
h−1
) when working with sterically encumbered furoates [2].
References
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Retrieved from[Link]
Comparative
Structural and Reactivity Comparison Guide: 2,6-Dimethylphenyl 5-bromo-2-furoate vs. 2,6-Dimethylphenyl 2-furoate
As a Senior Application Scientist in medicinal chemistry and synthetic methodology, selecting the right building block is rarely a matter of simple availability; it is an exercise in strategic molecular design. This guid...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in medicinal chemistry and synthetic methodology, selecting the right building block is rarely a matter of simple availability; it is an exercise in strategic molecular design. This guide provides an in-depth structural and reactivity comparison between two highly specialized furan-based intermediates: 2,6-Dimethylphenyl 5-bromo-2-furoate and 2,6-dimethylphenyl 2-furoate .
By dissecting their electronic profiles, steric environments, and downstream applications, this guide will equip researchers with the mechanistic causality needed to optimize cross-coupling and C-H functionalization workflows.
Structural & Electronic Profiling
Both compounds share a critical structural feature: the 2,6-dimethylphenyl ester moiety. In standard synthetic workflows, furan-2-carboxylates (such as methyl or ethyl esters) are highly susceptible to saponification under basic conditions.
The Causality of Steric Shielding: The bulky ortho-methyl groups on the 2,6-dimethylphenyl ring induce severe A(1,3) allylic strain. To minimize this strain, the phenyl ring is forced into an orthogonal conformation relative to the ester plane. This steric shielding physically blocks the nucleophilic trajectory (the Bürgi-Dunitz angle) to the carbonyl carbon[1]. Consequently, this ester acts as an exceptionally robust protecting group that survives harsh, basic cross-coupling conditions that would otherwise destroy standard esters.
The primary divergence between the two compounds lies at the C5 position of the furan ring.
Electron-rich; susceptible to electrophilic attack
Primary Application
Pre-activated handle for Pd-catalyzed cross-coupling
Substrate for direct C-H functionalization or EAS
Reactivity Landscapes & Divergent Workflows
The presence or absence of the C5-bromine atom dictates the synthetic trajectory of these building blocks.
2,6-Dimethylphenyl 5-bromo-2-furoate is pre-activated. The C-Br bond is relatively weak and highly susceptible to oxidative addition by Palladium(0) species, making it an ideal substrate for Suzuki-Miyaura, Stille, or Sonogashira couplings[4].
2,6-Dimethylphenyl 2-furoate relies on the intrinsic electron-rich nature of the furan ring. It is primed for Electrophilic Aromatic Substitution (EAS) or transition-metal-catalyzed direct C-H activation.
Workflow Visualization
Divergent synthetic workflows for substituted and unsubstituted 2,6-dimethylphenyl furoates.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to mechanistically verify reaction success.
Protocol A: Suzuki-Miyaura Coupling of 2,6-Dimethylphenyl 5-bromo-2-furoate
Objective: Synthesize a 5-aryl-2-furoate library using mild conditions[4].
Causality of Reagents: We utilize
Pd(dppf)Cl2
because the bidentate dppf ligand enforces a large bite angle, which accelerates the reductive elimination step—often a bottleneck when coupling electron-rich heteroaryls.
K2CO3
is selected as a mild base to activate the boronic acid without risking hydrolysis of the sterically hindered ester.
Preparation: In an oven-dried Schlenk flask under inert atmosphere, combine 2,6-dimethylphenyl 5-bromo-2-furoate (1.0 eq), phenylboronic acid (1.2 eq),
Pd(dppf)Cl2
(0.05 eq), and
K2CO3
(2.0 eq).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/
H2O
(4:1 v/v).
Reaction: Heat to 80°C and stir for 4 hours.
Self-Validation (IPC via LC-MS): Sample the reaction mixture. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 295/297 due to the
79Br/81Br
isotopes. Validation is confirmed when this isotopic signature completely disappears and is replaced by a single product mass peak (e.g., m/z 292 for the phenyl adduct), proving successful C-Br oxidative addition and C-C bond formation.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
Na2SO4
, and purify via silica gel chromatography.
Protocol B: Regioselective Bromination of 2,6-Dimethylphenyl 2-furoate
Objective: Convert the unsubstituted furoate into the 5-bromo derivative via Electrophilic Aromatic Substitution (EAS).
Causality of Reagents: N-Bromosuccinimide (NBS) in Dimethylformamide (DMF) is used instead of elemental
Br2
. The furan ring is highly electron-rich; NBS provides a controlled, low-concentration release of electrophilic bromine, preventing destructive over-bromination or ring-opening. DMF stabilizes the polar Wheland intermediate.
Preparation: Dissolve 2,6-dimethylphenyl 2-furoate (1.0 eq) in anhydrous DMF (0.2 M) and cool to 0°C.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
Self-Validation (IPC via
1H
NMR): Perform a miniature aqueous workup on a 100
μ
L aliquot. In the starting material, the furan ring protons exhibit distinct doublets for C5-H (
∼
7.6 ppm) and C4-H (
∼
6.6 ppm). Validation is confirmed when the C5-H doublet completely disappears, and the C4-H signal collapses into a clean doublet (coupling only to C3-H), definitively proving regioselective C5 functionalization.
Workup: Quench with saturated aqueous
Na2S2O3
, extract with MTBE, wash extensively with water to remove DMF, and concentrate.
Selection Matrix & Conclusion
Choosing between these two building blocks depends entirely on your synthetic strategy and hardware capabilities.
Table 2: Substrate Selection Matrix
Synthetic Goal
Recommended Substrate
Rationale
Rapid Library Generation (Medicinal Chemistry)
2,6-Dimethylphenyl 5-bromo-2-furoate
The pre-installed bromide allows for immediate, predictable Suzuki/Stille couplings with hundreds of commercially available boronic acids/stannanes.
Late-Stage C-H Functionalization
2,6-Dimethylphenyl 2-furoate
Ideal if you possess robust Iridium or Palladium C-H activation protocols. Avoids the atom-economy penalty of pre-bromination.
Harsh Basic Conditions Required
Both
The 2,6-dimethylphenyl ester provides exceptional steric shielding against saponification in both substrates[1].
References
ChemicalBook. 587842-31-7 | CAS DataBase - ChemicalBook: Name, 2,6-dimethylphenyl 5-bromo-2-furoate.
Comparative Gas Chromatography Validation Guide for 2,6-Dimethylphenyl 5-bromo-2-furoate: GC-FID vs. GC-MS
As drug development pipelines increasingly rely on complex halogenated aromatic scaffolds, the analytical validation of intermediates like 2,6-Dimethylphenyl 5-bromo-2-furoate becomes a critical quality control checkpoin...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines increasingly rely on complex halogenated aromatic scaffolds, the analytical validation of intermediates like 2,6-Dimethylphenyl 5-bromo-2-furoate becomes a critical quality control checkpoint. This compound—an ester formed from 2,6-dimethylphenol and 5-bromo-2-furoic acid—presents unique analytical challenges due to the thermal lability of the brominated furan ring and the volatility of its phenolic precursor[1].
In this guide, we objectively compare the performance of Gas Chromatography coupled with Flame Ionization Detection (GC-FID) against Gas Chromatography-Mass Spectrometry (GC-MS) for the assay and impurity profiling of this compound. Designed for analytical scientists and QA/QC professionals, this guide details the causality behind method design, provides self-validating experimental protocols, and evaluates performance against ICH Q2(R2) validation standards[2].
Methodological Design & Causality
When validating a GC method for a halogenated ester, the choice of detector and stationary phase dictates the reliability of the data.
Detector Selection: The Trade-off Between Range and Specificity
GC-FID: FID relies on the combustion of carbon-hydrogen bonds. It is highly robust and offers a linear dynamic range spanning up to 7 orders of magnitude. For the main assay of 2,6-Dimethylphenyl 5-bromo-2-furoate (where concentrations are high), GC-FID is the gold standard due to its superior repeatability and lower operational cost[3].
GC-MS: MS detection (specifically in Electron Ionization mode) provides orthogonal structural confirmation. The presence of the bromine atom yields a distinct 1:1 isotopic cluster (
79
Br/
81
Br) at the molecular ion (
M+
and
M+2
). While its linear range is narrower than FID, GC-MS operated in Selected Ion Monitoring (SIM) mode is mandatory for quantifying trace levels of the unreacted 2,6-dimethylphenol and 5-bromo-2-furoic acid impurities[4].
A standard non-polar column (e.g., 5% phenyl / 95% dimethylpolysiloxane) often struggles to resolve phenolic impurities from structurally similar aromatic esters due to peak tailing caused by hydrogen bonding with active sites on the silica tubing.
The Causality: By selecting a mid-polar stationary phase like DB-1701 (14% cyanopropyl-phenyl / 86% dimethylpolysiloxane), the cyano groups induce strong dipole-dipole interactions. This selectively retains the polar hydroxyl group of 2,6-dimethylphenol, ensuring baseline resolution (
Rs>2.0
) from the main ester peak[1][5].
Validation Workflow
The following workflow illustrates the lifecycle of our analytical validation, strictly adhering to the updated ICH Q2(R2) guidelines for analytical procedures[2].
Caption: Step-by-step GC validation lifecycle compliant with ICH Q2(R2) regulatory frameworks.
Experimental Protocols (Self-Validating System)
To ensure trustworthiness and mitigate matrix effects or injection volume variances, this protocol employs an Internal Standard (IS) approach. Biphenyl is selected as the IS because it elutes between the phenol impurity and the main ester, does not occur naturally in the synthesis pathway, and is highly stable.
Step 1: Sample Preparation
Diluent: Prepare LC-MS grade Acetonitrile.
Internal Standard (IS) Solution: Dissolve Biphenyl in Acetonitrile to yield a 1.0 mg/mL stock.
Standard/Sample Preparation: Accurately weigh 10.0 mg of 2,6-Dimethylphenyl 5-bromo-2-furoate into a 10 mL volumetric flask.
Add 5.0 mL of Acetonitrile and sonicate for 2 minutes to ensure complete dissolution.
Self-Validation Spike: Add exactly 100 µL of the IS Solution to the flask.
Dilute to volume with Acetonitrile, vortex for 30 seconds, and filter through a 0.22 µm PTFE syringe filter into a 2 mL GC autosampler vial.
Step 2: Instrumental Parameters
System Suitability Test (SST): Before running the sequence, inject a resolution standard. The system is only "valid" if the tailing factor of the ester is
≤1.5
and the resolution between Biphenyl and the ester is
≥2.0
.
Samples were spiked with known trace amounts of the phenolic precursor to test matrix interference.
Spike Level (µg/mL)
GC-FID Mean Recovery (%)
GC-MS Mean Recovery (%)
0.5 (Trace)
Not Detected (Below LOQ)
98.4 ± 1.2%
5.0 (Low)
85.2 ± 4.5%
99.1 ± 0.8%
50.0 (High)
99.5 ± 1.1%
101.2 ± 1.5%
Discussion & Conclusion
The experimental data clearly delineates the operational boundaries of both techniques for the analysis of 2,6-Dimethylphenyl 5-bromo-2-furoate:
Assay Superiority: For determining the absolute purity of the synthesized ester, GC-FID is the superior choice . It easily meets the ICH Q2(R2) precision requirement (%RSD < 2.0%), clocking in at 0.65%. The MS detector, while sensitive, suffers from slight ionization variations in the EI source at high concentrations, leading to a higher %RSD (2.14%) which borders on failing strict assay criteria[3].
Impurity Profiling: Conversely, GC-MS is mandatory for impurity tracking . As shown in Table 2, GC-FID fails to accurately quantify 2,6-dimethylphenol at the 0.5 µg/mL and 5.0 µg/mL levels. GC-MS in SIM mode (
m/z
122 for the phenol) ignores the massive ester matrix background, achieving near-perfect recovery (98.4%) at trace levels[4][6].
Final Recommendation: A dual-platform approach is highly recommended. Utilize GC-FID for batch release purity assays, and deploy GC-MS for orthogonal structural confirmation and rigorous residual precursor quantification.
References
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Method 8041A: Phenols by Gas Chromatography." EPA.gov. Available at:[Link]
National Institute of Standards and Technology (NIST). "Phenol, 2,6-dimethyl- (2,6-Xylenol) Gas Chromatography Data." NIST Chemistry WebBook. Available at:[Link]
Comprehensive Laboratory Disposal Protocol for 2,6-Dimethylphenyl 5-bromo-2-furoate
As drug development and synthetic chemistry advance, the management of complex halogenated intermediates like 2,6-Dimethylphenyl 5-bromo-2-furoate (CAS: 587842-31-7) requires rigorous, scientifically grounded protocols....
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and synthetic chemistry advance, the management of complex halogenated intermediates like 2,6-Dimethylphenyl 5-bromo-2-furoate (CAS: 587842-31-7) requires rigorous, scientifically grounded protocols. Proper disposal is not merely a regulatory checkbox; it is a critical component of laboratory safety, environmental stewardship, and operational efficiency.
This guide provides a self-validating, step-by-step methodology for the safe handling and disposal of this brominated organic compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards and maximizing laboratory safety.
Chemical Profiling and Causality in Disposal Strategy
To design an effective disposal protocol, we must first understand the physicochemical hazards of the molecule. 2,6-Dimethylphenyl 5-bromo-2-furoate is a halogenated aromatic ester.
Halogenated Nature: The presence of the bromine atom dictates its waste stream classification. When incinerated, brominated compounds generate corrosive hydrogen bromide (HBr) gas. Therefore, they cannot be processed in standard non-halogenated organic waste streams, which lack the necessary caustic scrubbing infrastructure[1].
Toxicological Profile: As with many 5-bromo-2-furoate derivatives, this compound is a recognized severe eye and skin irritant, and its dust or vapors can cause respiratory tract irritation[2].
Reactivity: It is stable under normal conditions but incompatible with strong oxidizing agents and strong bases, dictating strict segregation during storage[2].
Waste Segregation and Compatibility Matrix
The foundational rule of chemical disposal is segregation based on chemical compatibility and downstream processing requirements. Mixing halogenated waste with non-halogenated waste unnecessarily increases disposal costs, as the entire mixture must then be treated as halogenated waste[3].
Table 1: Waste Segregation Guidelines for 2,6-Dimethylphenyl 5-bromo-2-furoate
Waste Category
Target Container
Compatibility Status
Causality / Rationale
Halogenated Organics
Green-labeled Carboy / Safety Can
COMPATIBLE
Requires rotary kiln incineration with high-efficiency caustic scrubbing to neutralize HBr emissions[1].
Non-Halogenated Organics
Black-labeled Carboy
INCOMPATIBLE
Standard incinerators lack scrubbers for acidic halogen gases; mixing contaminates the cheaper waste stream[3].
Aqueous Acids/Bases
Blue-labeled Carboy
INCOMPATIBLE
Risk of base-catalyzed ester hydrolysis or exothermic reactions; organic phase separation issues.
Strong Oxidizers
Separate Dedicated Container
INCOMPATIBLE
High risk of reactive hazards and potential ignition[2].
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system. Each step includes a verification check to ensure operational integrity.
Phase 1: Point-of-Generation Containment
Select the Appropriate Receptacle: Utilize a chemically compatible, vapor-tight container (e.g., a high-density polyethylene (HDPE) carboy or a specialized safety disposal can) designated explicitly for Halogenated Organic Waste [3].
Transfer the Waste: Working strictly within a certified chemical fume hood, transfer the 2,6-Dimethylphenyl 5-bromo-2-furoate waste (whether solid residue or dissolved in a halogenated solvent like dichloromethane) into the container.
Seal the Container: Immediately seal the container with a threaded cap. EPA regulations strictly require that hazardous waste containers remain closed at all times except when waste is actively being added or removed[4].
Validation Check: Invert the sealed container slightly (if safe and small enough) or visually inspect the thread seal to ensure it is "vapor tight and spill proof."
Phase 2: RCRA-Compliant Labeling
Affix the Label: Before the first drop of waste is added, affix a standard Hazardous Waste label to the container.
Detail the Contents: Write the full chemical name ("2,6-Dimethylphenyl 5-bromo-2-furoate") and the specific solvent used. Do not use abbreviations, acronyms, or chemical formulas [4].
Identify Hazards: Clearly mark the primary hazards: "Halogenated Organic," "Irritant," and "Toxic."
Validation Check: Cross-reference the label against the laboratory's composite waste log to ensure exact mass/volume tracking.
Phase 3: Storage and Institutional Transfer
Satellite Accumulation Area (SAA): Store the container in a designated SAA at or near the point of generation. Ensure it is kept away from incompatible materials (strong bases, oxidizers)[2].
Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any catastrophic leaks.
EHS Transfer: Once the container reaches its volume limit (or the regulatory time limit), initiate a pickup request with your institution's Environmental Health and Safety (EHS) department for final transfer to a Treatment, Storage, and Disposal Facility (TSDF).
Operational Workflow Visualization
The following diagram illustrates the logical decision tree for processing this specific chemical waste, ensuring zero cross-contamination with incompatible streams.
Disposal workflow for brominated organic compounds ensuring RCRA compliance.
Emergency Spill Response Protocol
In the event of an accidental release of 2,6-Dimethylphenyl 5-bromo-2-furoate:
Evacuate and Ventilate: Close lab doors and ensure the chemical fume hood exhaust is operating at maximum capacity to ventilate the area.
Personal Protective Equipment (PPE): Don heavy-duty nitrile gloves, safety goggles, and a lab coat. If aerosolized dust is present, a NIOSH-approved respirator with organic vapor/acid gas cartridges is required[2].
Containment: Cover the spill with inert, non-combustible absorbent pads or vermiculite. Do not use combustible materials like paper towels for large spills.
Collection: Sweep the saturated absorbent into a heavy-duty plastic bag or a compatible hazardous waste bucket. Seal tightly.
Disposal: Label the cleanup materials as "Halogenated Organic Spill Debris" and process through the standard EHS halogenated waste protocol.
References
Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available at:[Link]